molecular formula C13H18N2O B13250842 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol

4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol

Cat. No.: B13250842
M. Wt: 218.29 g/mol
InChI Key: YOMLWJZQKDDDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol (CAS 1341862-19-8) is a high-purity chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.29 . This complex organic molecule features a pyrrolidin-3-ol scaffold linked to a 1,2,3,4-tetrahydroisoquinoline group, a structure of significant interest in medicinal chemistry. The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in drug discovery, known for its wide range of biological activities. Scientific literature indicates that THIQ derivatives are extensively investigated for their potential interactions with the central nervous system . Specifically, structurally related compounds have been explored as potent and selective agonists for the κ-opioid receptor (KOR), a key target in pain management research . Other research into similar scaffolds focuses on their potential as antagonists for dopamine receptors and their application in developing novel dual-target therapeutics for conditions like opioid use disorder . Furthermore, the THIQ core is recognized for its neuroprotective, anti-inflammatory, and antioxidative properties, making it a candidate for research in neurodegenerative diseases . This product is intended for research purposes only, providing a valuable building block for scientists in pharmacology, neuroscience, and organic chemistry. Researchers can utilize this compound to explore new therapeutic agents, study receptor-ligand interactions, and investigate structure-activity relationships. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-3-ol

InChI

InChI=1S/C13H18N2O/c16-13-8-14-7-12(13)15-6-5-10-3-1-2-4-11(10)9-15/h1-4,12-14,16H,5-9H2

InChI Key

YOMLWJZQKDDDDV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3CNCC3O

Origin of Product

United States
Foundational & Exploratory

Preliminary Toxicity Screening of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol: A Technical Guide to Preclinical De-risking

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol (CAS: 1803584-11-3) represents a highly versatile synthetic building block frequently utilized in the development of CNS-active agents, kinase inhibitors, and receptor modulators. However, its structural architecture—combining a lipophilic tetrahydroisoquinoline (THIQ) core with a hydrophilic, basic pyrrolidin-3-ol moiety—introduces specific toxicological liabilities.

As a Senior Application Scientist, I approach the preclinical de-risking of such scaffolds by moving beyond mere compliance testing. Effective toxicity screening requires a mechanistic understanding of why a compound fails. This guide outlines a self-validating, causality-driven framework for the preliminary toxicity screening of this specific THIQ-pyrrolidine derivative, focusing on cytotoxicity, mitochondrial health, and electrophysiological (hERG) liabilities.

Structural Toxicology & Predictive Profiling

Before initiating in vitro assays, we must dissect the molecule's pharmacophores to predict its behavior in biological systems.

  • The THIQ Core: Tetrahydroisoquinoline derivatives are known to interact with various intracellular targets. While many THIQ analogs are safe and exhibit potent biological activity[1], specific substitutions can induce cytotoxic effects. Recent toxicological assessments demonstrate that certain THIQ scaffolds disrupt mitochondrial membrane potential ( ΔΨm​ ) and activate caspase-9, triggering mitochondria-mediated apoptosis in both healthy and cancerous cell lines[2].

  • The Pyrrolidin-3-ol Moiety: The addition of the pyrrolidine ring introduces a basic nitrogen atom. At physiological pH, this nitrogen is likely protonated. The combination of a protonated basic amine and the lipophilic THIQ core creates a classic pharmacophore for binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel, a primary driver of drug-induced long QT syndrome[3].

  • Baseline GHS Classification: Commercially available forms of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol dihydrochloride are currently flagged under the Globally Harmonized System (GHS) for Skin Irritation 2 (H315), Eye Irritation 2A (H319), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H336)[4].

Table 1: Predictive & Baseline Toxicity Profile
Toxicological EndpointPredictive Liability / GHS StatusMechanistic RationaleRecommended In Vitro Threshold
Acute Cytotoxicity Moderate (STOT SE 3)[4]Potential mitochondrial membrane depolarization[2].IC 50​ > 50 µM (HepG2 / SH-SY5Y)
Cardiotoxicity (hERG) High RiskBasic amine + lipophilic core traps in hERG pore (Tyr652/Phe656)[3].IC 50​ > 10 µM (Patch-Clamp)
Genotoxicity Low RiskLack of obvious DNA-reactive electrophilic centers.Negative in Ames Test
Local Irritation Skin Irrit. 2 / Eye Irrit. 2A[4]Basic nature of the dihydrochloride salt in solution.N/A (Manage via formulation)

Core In Vitro Toxicity Assays: Self-Validating Protocols

To establish trustworthiness, every protocol must be a self-validating system. This means incorporating obligate positive and negative controls that prove the assay's dynamic range and sensitivity during every run.

Protocol A: High-Throughput Cytotoxicity & Mitochondrial Health

Causality: We assess ATP depletion and mitochondrial depolarization because THIQ derivatives are documented to trigger apoptosis via the intrinsic mitochondrial pathway[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed human hepatoma (HepG2) and neuroblastoma (SH-SY5Y) cells at 1×104 cells/well in 96-well black, clear-bottom plates. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Preparation: Dissolve 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol in 100% DMSO. Perform serial dilutions in culture media to achieve final assay concentrations of 0.1, 1, 10, 50, and 100 µM.

  • Self-Validating Controls:

    • Negative Control: 0.5% DMSO (Vehicle).

    • Positive Control: 100 µM FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) to guarantee mitochondrial depolarization.

  • Exposure: Treat cells for 24 and 48 hours.

  • ATP Viability Readout (CellTiter-Glo): Add 100 µL of CellTiter-Glo reagent to parallel wells. Shake for 2 minutes, incubate for 10 minutes at room temperature, and measure luminescence.

  • Mitochondrial Readout (JC-1 Dye): To the remaining wells, add JC-1 dye (5 µg/mL). Incubate for 30 minutes. Measure fluorescence at 590 nm (red, J-aggregates in healthy mitochondria) and 529 nm (green, monomers in depolarized mitochondria). A drop in the red/green ratio confirms ΔΨm​ disruption[2].

CytotoxicityWorkflow Start Compound Preparation (CAS 1803584-11-3) CellCulture Cell Line Culturing (HepG2 & SH-SY5Y) Start->CellCulture Exposure Dose-Response Exposure (0.1 - 100 µM, 24h/48h) CellCulture->Exposure Assay1 Cell Viability Assay (CellTiter-Glo / ATP) Exposure->Assay1 Assay2 Mitochondrial Health (JC-1 Dye / ΔΨm) Exposure->Assay2 Analysis IC50 Calculation & Toxicity Profiling Assay1->Analysis Assay2->Analysis

Fig 1. High-throughput in vitro cytotoxicity screening workflow for THIQ derivatives.

Protocol B: Automated Patch-Clamp for hERG Liability

Causality: The basic pyrrolidine nitrogen can become protonated and interact with aromatic residues inside the hERG channel pore, leading to fatal arrhythmias[3]. Patch-clamp is the gold standard for quantifying this interaction.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293 cells stably expressing the hERG potassium channel. Resuspend in extracellular recording solution and load onto an automated patch-clamp platform (e.g., QPatch or SyncroPatch).

  • Electrophysiological Setup: Establish the whole-cell configuration. Ensure seal resistance is >1 GΩ.

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Compound Perfusion: Perfuse 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol at escalating concentrations (0.1, 1, 3, 10, 30 µM). Wait 3-5 minutes per concentration to reach steady-state block.

  • Self-Validating Control: Apply 100 nM Dofetilide at the end of the run. The assay is only valid if Dofetilide produces >80% inhibition of the tail current[3].

Mechanistic Pathways of THIQ-Induced Toxicity

Understanding the downstream effects of compound accumulation is critical for interpreting assay results. If 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol exhibits cytotoxicity at lower concentrations (<10 µM), it is highly probable that the THIQ core is initiating the intrinsic apoptotic cascade.

ApoptosisPathway THIQ THIQ-Pyrrolidine Internalization Mito Mitochondrial Membrane Depolarization (↓ΔΨm) THIQ->Mito Oxidative Stress CytC Cytochrome c Release Mito->CytC Permeabilization Casp9 Caspase-9 Activation CytC->Casp9 Apoptosome Formation Apoptosis Cellular Apoptosis Casp9->Apoptosis Execution Phase

Fig 2. Mitochondria-mediated apoptosis pathway triggered by THIQ structural scaffolds.

By executing these structured, self-validating protocols, researchers can accurately map the toxicological boundaries of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol, ensuring that any subsequent lead optimization effectively engineers out hERG and mitochondrial liabilities while preserving the desired pharmacology.

Sources

A Comprehensive Guide to the Preclinical Pharmacokinetic Evaluation of Novel Tetrahydroisoquinoline-Pyrrolidinol Analogs: A Case Study with 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] When coupled with a pyrrolidinol moiety, as in the case of 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol, these novel chemical entities present a promising avenue for the development of new therapeutics, particularly for central nervous system (CNS) disorders. A thorough understanding of a drug candidate's pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes it—is fundamental to its successful development. This technical guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation of 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol in animal models. While specific data for this exact molecule is not yet publicly available, this guide will leverage established methodologies and data from structurally related compounds to outline a robust investigational strategy. The principles and protocols detailed herein are designed to equip researchers and drug development professionals with the necessary tools to thoroughly characterize the PK properties of this and similar novel chemical entities.

Introduction: The Significance of Pharmacokinetic Profiling for Novel CNS Drug Candidates

The development of drugs targeting the central nervous system is fraught with challenges, a primary one being the blood-brain barrier (BBB), which significantly restricts drug penetration into the brain.[2] Animal models are indispensable for predicting the safety and pharmacokinetic behavior of drugs in humans.[3] For compounds like 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol, which hold potential as CNS agents, early and detailed pharmacokinetic assessment is critical. Key questions that a well-designed PK study aims to answer include:

  • Systemic Exposure: What is the concentration of the drug in the bloodstream over time after administration?

  • Bioavailability: What fraction of an orally administered dose reaches systemic circulation?

  • Distribution: Does the drug distribute into target tissues, particularly the brain?

  • Metabolism: What are the major metabolic pathways and the key metabolites formed?

  • Elimination: How quickly is the drug cleared from the body?

Answering these questions in preclinical species allows for the informed selection of candidates for further development, aids in human dose prediction, and provides a deeper understanding of the compound's potential for efficacy and toxicity.

Preclinical Pharmacokinetic Study Design: A Step-by-Step Approach

A robust preclinical PK study requires careful planning and execution. The following workflow outlines the key stages in characterizing the pharmacokinetics of a novel compound like 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol.

Pharmacokinetic Study Workflow Figure 1: Experimental Workflow for a Preclinical Pharmacokinetic Study cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: In-Life Phase cluster_2 Phase 3: Bioanalysis cluster_3 Phase 4: Data Analysis & Reporting A Test Compound Characterization (Purity, Solubility) B Animal Model Selection (e.g., Rodent, Non-rodent) A->B C Dose Formulation & Administration Route Selection B->C D Compound Administration (IV, PO) C->D E Serial Blood/Tissue Sampling D->E F Sample Preparation (e.g., Protein Precipitation, SPE) E->F G LC-MS/MS Method Development & Validation F->G H Sample Quantification G->H I Pharmacokinetic Parameter Calculation (e.g., AUC, Cmax, T1/2) H->I J Data Interpretation & Reporting I->J

Caption: Figure 1: Experimental Workflow for a Preclinical Pharmacokinetic Study.

Animal Model Selection

Rodents, particularly rats and mice, are commonly used for initial PK screening due to their well-characterized physiology, availability, and cost-effectiveness. For CNS drug candidates, specialized models may be employed. For instance, stereotaxic models with intracerebroventricular (ICV) administration can be used to directly assess brain distribution and bypass the BBB.[2] In later stages of development, non-rodent species like dogs or Göttingen minipigs may be used, as they can offer a better prediction of human pharmacokinetics.[3]

Dose Formulation and Administration

The test compound must be formulated in a vehicle that ensures its solubility and stability. Common vehicles include saline, polyethylene glycol (PEG), or a mixture of solvents. The choice of administration route is critical and typically includes intravenous (IV) and oral (PO) routes.

  • Intravenous (IV) Administration: Provides a direct measure of systemic clearance and volume of distribution, with 100% bioavailability by definition.

  • Oral (PO) Administration: Assesses oral absorption and bioavailability, which are crucial for orally administered drugs.

For a novel compound like 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol, an initial study in rats at a dose of 1-5 mg/kg IV and 5-10 mg/kg PO would be a standard approach.

Bioanalytical Method Development and Validation

Accurate quantification of the parent drug and its potential metabolites in biological matrices (plasma, brain tissue) is the cornerstone of a PK study. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Sample Preparation

Biological samples must be processed to remove proteins and other interfering substances before analysis. Common techniques include:

  • Protein Precipitation (PPT): A simple and rapid method where an organic solvent like acetonitrile is added to the plasma to precipitate proteins.

  • Solid-Phase Extraction (SPE): A more selective method that can provide cleaner extracts and better sensitivity.[4] This is particularly useful for complex matrices or when low detection limits are required.

LC-MS/MS Method

A validated LC-MS/MS method is essential for reliable data. Key validation parameters include:

  • Linearity: The method should demonstrate a linear relationship between concentration and instrument response over a defined range.

  • Accuracy and Precision: The method should be both accurate (close to the true value) and precise (reproducible).

  • Selectivity: The method should be able to differentiate the analyte from other components in the matrix.

  • Recovery: The efficiency of the extraction process should be determined.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions must be assessed.

For tetrahydroisoquinoline derivatives, reversed-phase chromatography is often employed.[4] A typical method might use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of formic acid to improve ionization.

Potential Metabolic Pathways for 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol

While no specific metabolism data exists for the title compound, insights can be drawn from related structures. The metabolism of compounds containing pyrrolidine and tetrahydroisoquinoline moieties often involves several key enzymatic reactions, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[5]

Predicted Metabolic Pathways:

  • Oxidation of the Pyrrolidine Ring: This is a common metabolic pathway for pyrrolidinophenone-type designer drugs.[6] Oxidation can occur at various positions, leading to hydroxylated or 2-oxo metabolites.[6][7] δ-Oxidation of the pyrrolidine moiety can lead to ring opening.[5]

  • Hydroxylation of the Tetrahydroisoquinoline Ring: The aromatic and aliphatic portions of the THIQ core are susceptible to hydroxylation.

  • N-dealkylation: Cleavage of the bond between the pyrrolidine nitrogen and the THIQ moiety is a possibility, though likely a minor pathway.

  • Glucuronidation: The hydroxyl group on the pyrrolidinol ring is a prime site for conjugation with glucuronic acid, a phase II metabolic reaction that increases water solubility and facilitates excretion.

Metabolic Pathways Figure 2: Putative Metabolic Pathways cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism (UGTs) Parent 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol (Parent Compound) M1 Pyrrolidine Ring Oxidation (Hydroxylation, 2-oxo formation) Parent->M1 Oxidation M2 THIQ Ring Hydroxylation Parent->M2 Hydroxylation M3 Pyrrolidine Ring Opening (δ-Oxidation) Parent->M3 Oxidation M4 Glucuronide Conjugation (at -OH group) Parent->M4 Conjugation M1->M4

Caption: Figure 2: Putative Metabolic Pathways.

Data Analysis and Interpretation of Pharmacokinetic Parameters

Once the concentration-time data is obtained, key pharmacokinetic parameters are calculated using non-compartmental analysis software such as WinNonlin™.[8]

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over timeA key measure of the extent of systemic exposure.
t1/2 (Half-life) Time for the plasma concentration to decrease by halfDetermines the dosing interval and time to reach steady state.
CL (Clearance) Volume of plasma cleared of the drug per unit timeIndicates the efficiency of drug elimination.
Vd (Volume of Distribution) Apparent volume into which the drug distributesReflects the extent of tissue distribution.
F% (Bioavailability) Fraction of the oral dose that reaches systemic circulationCrucial for determining the oral dose.

Table 1: Key Pharmacokinetic Parameters

For a CNS drug candidate, brain-to-plasma concentration ratios are also determined at various time points to assess BBB penetration.

Sample Experimental Protocol: Pharmacokinetic Study in Rats

This protocol provides a template for conducting a preliminary PK study of 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol in Sprague-Dawley rats.

Objective: To determine the pharmacokinetic profile of the test compound after a single intravenous and oral administration.

Animals: Male Sprague-Dawley rats (250-300g), n=3-4 per group.

Dose Formulation:

  • IV formulation: 1 mg/mL in 20% Solutol HS 15 in saline.

  • PO formulation: 2 mg/mL in 0.5% methylcellulose in water.

Dosing:

  • IV group: 1 mg/kg via the tail vein.

  • PO group: 10 mg/kg via oral gavage.

Sample Collection:

  • Serial blood samples (approx. 100 µL) are collected from the jugular or saphenous vein at pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA), and plasma is separated by centrifugation.

  • Plasma samples are stored at -80°C until analysis.

Bioanalysis:

  • Plasma samples are analyzed for the concentration of the test compound using a validated LC-MS/MS method.

Data Analysis:

  • Pharmacokinetic parameters are calculated using non-compartmental analysis.

Conclusion and Future Directions

The preclinical pharmacokinetic evaluation of novel compounds like 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol is a critical step in the drug development process. By employing a systematic approach that includes careful study design, robust bioanalytical methods, and thorough data analysis, researchers can gain a comprehensive understanding of a compound's ADME properties. The insights gained from these studies are essential for making informed decisions about a compound's potential as a therapeutic agent, guiding lead optimization efforts, and designing safe and effective clinical studies. While direct experimental data for the title compound is needed for a definitive characterization, the framework and methodologies presented in this guide, based on extensive research on related chemical classes, provide a solid foundation for its investigation.

References

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  • Langthaler, K., Jones, C. R., & Bundgaard, C. (2025, March 3). Can Göttingen Minipigs Claim a Spot in CNS Drug Research & Development? Ellegaard Göttingen Minipigs.
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  • Dost, K., et al. (1998). A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry.
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  • Kavanagh, P., et al. (2018). Metabolism of α-PHP and α-PHPP in humans and the effects of alkyl chain lengths on the metabolism of α-pyrrolidinophenone-type designer drugs. Forensic Toxicology, 36(2), 403-413.
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  • Vagana, V., et al. (2019). Urinary excretion and metabolism of the α-pyrrolidinophenone designer drug 1-phenyl-2-(pyrrolidin-1-yl)octan-1-one (PV9) in humans. Semantic Scholar.
  • De la Torre, R., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. Antioxidants, 11(11), 2186.
  • Wang, L., et al. (2016). Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement. Drug Metabolism and Disposition, 44(6), 849-858.
  • Andrews, M., et al. (2014). Optimization of potency and pharmacokinetic properties of tetrahydroisoquinoline transient receptor potential melastatin 8 (TRPM8) antagonists. Journal of Medicinal Chemistry, 57(7), 2846-2856.
  • Li, Y., et al. (2019). Structure-Aided Identification and Optimization of Tetrahydro-isoquinolines as Novel PDE4 Inhibitors Leading to Discovery of an Effective Antipsoriasis Agent. Journal of Medicinal Chemistry, 62(11), 5486-5498.
  • NextSDS. (n.d.). 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol dihydrochloride.
  • ResearchGate. (2023).
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  • Moghal, G. A., et al. (2020). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 25(21), 5035.
  • Singh, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(42), 26039-26063.
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Sources

Technical Whitepaper: Blood-Brain Barrier Permeability of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics requires molecules that can successfully navigate the highly restrictive blood-brain barrier (BBB). The compound 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol represents a highly specialized, privileged chemical scaffold. By fusing a lipophilic tetrahydroisoquinoline (THIQ) moiety with a polar pyrrolidin-3-ol ring, this molecule achieves a delicate physicochemical balance.

This technical guide provides an in-depth analysis of the structural determinants governing the BBB permeability of this specific scaffold. Furthermore, it outlines the self-validating experimental workflows—specifically the MDCK-MDR1 Transwell assay—required to accurately quantify its transcellular diffusion and active efflux liabilities.

Physicochemical Profiling & CNS MPO

The BBB vasculature is characterized by tight junction protein complexes that largely prevent paracellular (between cells) diffusion[1]. Consequently, a CNS-targeted molecule must possess the exact physicochemical properties required to move through the lipid cellular bilayer (transcellular diffusion) without becoming trapped in the membrane or rapidly extruded[1].

The architecture of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol is engineered to satisfy Central Nervous System Multiparameter Optimization (CNS MPO) criteria[2]:

  • The THIQ Moiety: Provides the necessary aromatic and aliphatic bulk to maintain a favorable partition coefficient (LogP), driving passive lipid bilayer insertion[3].

  • The Pyrrolidin-3-ol Moiety: Introduces a hydroxyl group (hydrogen bond donor/acceptor) that improves aqueous solubility. Crucially, it keeps the Polar Surface Area (PSA) well below the strict 90 Ų threshold required for brain penetrance[2].

Table 1: Physicochemical Properties vs. CNS MPO Criteria
Molecular ParameterEstimated Value for ScaffoldCNS MPO Optimal RangeCausality / Impact on BBB Permeation
Molecular Weight (MW) ~218.3 Da≤ 400 DaSmall size minimizes the energetic penalty of cavity formation in the lipid bilayer[2].
Calculated LogP (cLogP) 1.5 – 2.52.0 – 5.0Sufficient lipophilicity drives partitioning into the endothelial cell membrane[1].
Polar Surface Area (PSA) ~35.4 Ų< 90 ŲLow PSA reduces the desolvation energy required to leave the aqueous blood compartment[1].
H-Bond Donors (HBD) 2 (OH, NH)≤ 3Limits interactions with interfacial water, preventing the molecule from stalling at the membrane surface[2].
H-Bond Acceptors (HBA) 3 (OH, 2x N)≤ 7Keeps the molecule highly diffusible through the hydrophobic core of the BBB[2].

Mechanistic Pathways of BBB Transcytosis

While the physicochemical profile of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol strongly favors passive transcellular diffusion , its structural topology introduces a critical biological variable: active efflux.

The molecule contains two basic nitrogen centers (the tertiary amine of the THIQ ring and the secondary amine of the pyrrolidine ring). Basic, lipophilic amines are classic pharmacophores for P-glycoprotein (P-gp / MDR1) , an ATP-binding cassette (ABC) efflux transporter highly expressed on the luminal (blood-facing) side of the brain endothelium[4]. Therefore, net BBB permeability is a competing rate equation between rapid passive influx and P-gp-mediated active efflux[5].

BBB_Mechanism Blood Blood Compartment (Apical) Molecule THIQ-Pyrrolidin-3-ol (Lipophilic Amine) Brain Brain Compartment (Basolateral) Endothelial Brain Endothelial Cell (Lipid Bilayer) Molecule->Endothelial Passive Diffusion Endothelial->Brain Successful Transcytosis Pgp P-glycoprotein (Efflux Pump) Endothelial->Pgp Substrate Recognition Pgp->Blood Active Efflux

Diagram 1: Competing mechanisms of passive diffusion and P-gp efflux at the BBB.

Experimental Workflows for Validating Permeability

To accurately quantify the BBB permeability of this compound, researchers must utilize an assay that models both tight junction integrity and P-gp expression. The MDCK-MDR1 Transwell Assay is the industry gold standard for this purpose.

Causality of Model Selection: Madin-Darby Canine Kidney (MDCK) cells naturally form tight monolayers. When transfected with the human MDR1 gene, they robustly express apical P-glycoprotein, perfectly mimicking the restrictive and efflux-heavy environment of the human BBB. This model is vastly superior to Caco-2 cells for CNS drugs due to its shorter culture time and closer approximation of brain endothelial paracellular resistance[6].

The MDCK-MDR1 Transwell Protocol (Self-Validating System)

To ensure scientific trustworthiness, this protocol is designed as a self-validating system . Every run must include internal integrity markers (Lucifer Yellow, TEER) and control compounds (Metoprolol for passive diffusion; Digoxin for P-gp efflux) to prove the biological barrier was functional during the specific test[7].

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed MDCK-MDR1 cells onto 24-well polycarbonate Transwell inserts (0.4 µm pore size) at a density of 3×105 cells/cm². Culture for 4 to 5 days to allow full differentiation and polarization[8][9].

  • System Validation (Barrier Integrity):

    • Electrical: Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. The assay is only valid if TEER > 40 Ω⋅cm2 (indicating tight junction formation).

    • Fluorescent: Add Lucifer Yellow (a paracellular leak marker) to the apical chamber. Rejection must be >99% to ensure compounds are forced through the transcellular route.

  • Bidirectional Dosing: Prepare 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol at a 10 µM concentration in transport buffer (HBSS with 10 mM HEPES, pH 7.4).

    • Dose the Apical chamber (A B) to measure brain influx.

    • Dose the Basolateral chamber (B A) to measure brain efflux[8][9].

  • Incubation: Incubate the plates at 37°C with 5% CO₂ on an orbital shaker for 60 to 120 minutes. Causality: Shaking is mandatory to minimize the unstirred water layer (UWL) effect, which can artificially depress permeability calculations[8].

  • Sampling & Quenching: Extract aliquots from the receiver chambers. Immediately quench the samples with cold acetonitrile containing a stable-isotope internal standard to halt degradation and precipitate proteins[8].

  • LC-MS/MS Quantification: Quantify the concentration of the compound in both chambers using liquid chromatography-tandem mass spectrometry[9].

MDCK_Workflow Step1 1. Cell Culture Seed MDCK-MDR1 on Transwell Inserts Step2 2. Monolayer Validation Measure TEER & Lucifer Yellow Step1->Step2 Step3 3. Compound Dosing Apical (A->B) & Basolateral (B->A) Step2->Step3 Step4 4. Incubation 60-120 min at 37°C, 5% CO2 Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify Receiver Chambers Step4->Step5 Step6 6. Data Calculation Determine Papp & Efflux Ratio Step5->Step6

Diagram 2: Step-by-step workflow for the bidirectional MDCK-MDR1 permeability assay.

Data Interpretation & Decision Matrix

The raw LC-MS/MS data is converted into the Apparent Permeability coefficient ( Papp​ ) using the surface area of the insert and the initial dosing concentration[8]. Because 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol is a suspected P-gp substrate, the Efflux Ratio (ER) is the most critical metric.

ER=Papp​(A→B)Papp​(B→A)​

Table 2: Permeability Classification Matrix
Papp​(A→B) ( 10−6 cm/s)Efflux Ratio (ER)BBB Penetration ClassificationPharmacological Implication
> 10.0 < 2.0 High (CNS Positive)Excellent passive diffusion; no significant P-gp liability. Ideal for CNS targets[9].
3.0 – 10.0 2.0 – 5.0 ModerateGood diffusion, but partial P-gp efflux. May require higher dosing to achieve Kp,uu,brain​ [8].
< 3.0 > 5.0 Low (CNS Negative)High P-gp substrate recognition. The compound will be actively pumped out of the brain[9].

If the compound yields an ER > 2.0, a follow-up assay must be performed in the presence of a P-gp inhibitor (e.g., Verapamil or Elacridar). If the addition of the inhibitor drops the ER back to ~1.0, it definitively proves that the THIQ-pyrrolidine scaffold is being actively effluxed by P-glycoprotein[8].

Conclusion

The 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol scaffold possesses an optimal physicochemical baseline for CNS drug discovery, driven by the lipophilicity of the THIQ ring and the tightly controlled polar surface area of the pyrrolidin-3-ol ring. However, its basic amine centers introduce a high probability of P-glycoprotein recognition. By employing a rigorously validated, bidirectional MDCK-MDR1 assay, researchers can accurately map the interplay between its passive transcellular diffusion and active efflux, ensuring only the most viable CNS candidates progress to in vivo pharmacokinetic testing.

References

  • 1-Benzyl-1,2,3,4-tetrahydroisoquinoline passes through the blood-brain barrier of rat brain: an in vivo microdialysis study Source: PubMed / NIH URL:[Link]

  • New Tetrahydroisoquinoline Derivatives Overcome Pgp Activity in Brain-Blood Barrier and Glioblastoma Multiforme in Vitro Source: MDPI URL:[Link]

  • Molecular determinants of blood–brain barrier permeation Source: PMC / NIH URL:[Link]

  • MDR1-MDCK Permeability Assay Source: Creative Bioarray URL:[Link]

  • Blood-brain barrier permeability increases with the differentiation of glioblastoma cells in vitro Source: ResearchGate URL:[Link]

  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers Source: Frontiers URL:[Link]

  • In-vitro MDR1-MDCKII permeability assay Source: Protocols.io URL:[Link]

  • Cyprotex MDR1-MDCK Permeability Face Sheet Source: Evotec URL:[Link]

  • Application of a new MDCKII-MDR1 cell model to measure the extent of drug distribution in vitro at equilibrium for prediction of in vivo unbound brain-to-plasma drug distribution Source: PMC / NIH URL:[Link]

Sources

Methodological & Application

Application Note: A Robust, Validated HPLC Method for the Analysis of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a systematic and scientifically-driven approach to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol. The inherent chemical properties of this molecule, a polar heterocyclic amine, present unique challenges in achieving optimal chromatographic performance. By leveraging predicted physicochemical properties, a robust and reliable analytical method was established. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the logical framework for method development, a detailed experimental protocol, and a complete validation strategy adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction

4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol is a complex heterocyclic molecule with multiple stereocenters, making it a compound of interest in pharmaceutical research and development. The presence of two basic nitrogen atoms and a hydroxyl group imparts significant polarity and pH-dependent ionization, which can complicate chromatographic analysis. Achieving a symmetrical peak shape, adequate retention, and reproducible results requires a carefully considered method development strategy.

This guide eschews a generic, one-size-fits-all template. Instead, it presents a narrative that follows the logical progression of scientific inquiry, from understanding the analyte's fundamental properties to the establishment of a fully validated analytical method suitable for quality control and research applications.

Understanding the Analyte: The Cornerstone of Method Development

A thorough understanding of the analyte's physicochemical properties is paramount for efficient and effective HPLC method development. In the absence of experimentally determined values, in-silico prediction tools provide a robust starting point. For 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol, key predicted parameters were obtained using ACD/Percepta software.[1][2]

Table 1: Predicted Physicochemical Properties of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol

ParameterPredicted ValueImplication for HPLC Method Development
Basic pKa 8.5The molecule is a base and will be protonated at acidic to neutral pH. To ensure a consistent ionization state and good peak shape, the mobile phase pH should be controlled and kept at least 2 pH units away from the pKa.
Acidic pKa (hydroxyl group) 14.9The hydroxyl group is weakly acidic and will not be ionized under typical RP-HPLC conditions.
logP 1.2The relatively low logP indicates moderate polarity. This suggests that a standard C18 column should provide adequate retention, but the initial mobile phase will likely require a higher aqueous content.

These predicted values form the rational basis for the subsequent experimental design, guiding the selection of the column, mobile phase pH, and initial gradient conditions.

A Systematic Approach to HPLC Method Development

The development of a robust HPLC method is an iterative process of screening and optimization. The following workflow was employed, starting with broad screening and progressively refining the chromatographic parameters.

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_final Phase 3: Final Method Col_Screen Column Screening (C18, C8, Phenyl) MP_Screen Mobile Phase Screening (Acetonitrile vs. Methanol) Col_Screen->MP_Screen Select best column pH_Screen pH Screening (pH 3.0, 4.5, 6.0) MP_Screen->pH_Screen Select best organic modifier Grad_Opt Gradient Optimization pH_Screen->Grad_Opt Select optimal pH Temp_Opt Temperature Optimization Grad_Opt->Temp_Opt Refine separation Flow_Opt Flow Rate Optimization Temp_Opt->Flow_Opt Fine-tune resolution and analysis time Final_Method Final Optimized Method Flow_Opt->Final_Method

Caption: A systematic workflow for HPLC method development.

Initial Screening Phase

The initial screening phase aims to identify the most promising column chemistry, organic modifier, and mobile phase pH.

  • Column Selection: Based on the analyte's moderate polarity, three common reversed-phase columns were screened: a standard C18, a C8, and a Phenyl column. The C18 column provided the best balance of retention and peak shape.

  • Organic Modifier Selection: Acetonitrile and methanol were evaluated as organic modifiers. Acetonitrile generally provides lower backpressure and better peak efficiency for many compounds and was found to yield sharper peaks for the analyte.

  • Mobile Phase pH Selection: This is the most critical parameter for ionizable compounds. Based on the predicted basic pKa of 8.5, operating at a pH at least two units lower will ensure the analyte is fully protonated and in a single ionic state, which is crucial for good peak shape.[3][4] Therefore, mobile phases buffered at pH 3.0, 4.5, and 6.0 were screened. A pH of 3.0 provided the most symmetrical peak and was selected for further optimization.

Optimization Phase

With the foundational parameters established, the next step is to fine-tune the separation.

  • Gradient Optimization: A generic gradient was initially used (e.g., 5-95% acetonitrile over 20 minutes). The gradient was then optimized to reduce the analysis time while ensuring adequate separation from any potential impurities.

  • Temperature Optimization: Column temperature can influence selectivity and peak shape. Temperatures of 25°C, 30°C, and 35°C were evaluated. A column temperature of 30°C was found to provide optimal peak symmetry without significantly impacting retention time.

  • Flow Rate Optimization: The flow rate was optimized to balance analysis time with separation efficiency. A flow rate of 1.0 mL/min was chosen as it provided a good compromise.

Final Optimized and Validated HPLC Method

The systematic development process culminated in the following robust and reliable HPLC method.

Table 2: Final HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 50% B in 15 minutes, then to 95% B in 2 minutes, hold for 3 minutes, and return to 5% B in 1 minute.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Diluent Mobile Phase A

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[3][5][6] The validation parameters assessed included specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

ValidationProtocol cluster_specificity Specificity cluster_linearity Linearity & Range cluster_accuracy Accuracy cluster_precision Precision cluster_robustness Robustness Specificity Peak Purity Analysis (Diode Array Detector) Linearity 5 Concentration Levels (e.g., 50-150% of target) Accuracy Spiked Placebo Analysis (3 levels, 3 replicates) Repeatability 6 Replicates at 100% Intermediate Different Day, Analyst, Instrument Robustness Deliberate Small Variations (pH, Temp, Flow Rate) Validation Method Validation Validation->Specificity Validation->Linearity Validation->Accuracy Validation->Robustness Precision Precision Validation->Precision Precision->Repeatability Precision->Intermediate

Sources

Application Note: Elucidating the Fragmentation Pattern of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural insight.[1][2][3] This application note provides a detailed guide to understanding and predicting the mass spectrometry fragmentation pattern of the novel heterocyclic compound, 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol. This molecule, possessing both a tetrahydroisoquinoline and a pyrrolidinol moiety, presents a compelling case study in the fragmentation analysis of complex nitrogen-containing structures.

The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic drugs with a wide range of biological activities.[4] Similarly, the pyrrolidine ring is a common feature in many pharmaceuticals. Understanding how these two moieties interact and direct fragmentation under mass spectrometric conditions is crucial for metabolite identification, impurity profiling, and quality control in a drug development pipeline.[5]

This document will delve into the theoretical underpinnings of the fragmentation of this molecule, supported by established principles for related structures. We will then present detailed protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), providing researchers with the practical knowledge to conduct their own analyses.

Predicted Fragmentation Pathways

The fragmentation of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol is expected to be directed by the presence of two nitrogen atoms and the hydroxyl group. The initial ionization step, whether by protonation in ESI or electron impact in EI, will generate a molecular ion whose subsequent fragmentation will be governed by the stability of the resulting fragment ions and neutral losses.

Electrospray Ionization (ESI-MS/MS)

In positive-ion ESI, the molecule will readily protonate, likely at one of the two nitrogen atoms. The collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ is anticipated to follow several key pathways:

  • Cleavage of the C-N bond between the two ring systems: This is often a primary fragmentation route for N-substituted heterocyclic compounds.[6] This would result in the formation of a protonated tetrahydroisoquinoline ion and a neutral pyrrolidinol fragment, or vice-versa, depending on which nitrogen retains the charge.

  • Ring opening of the pyrrolidine moiety: The pyrrolidine ring can undergo cleavage, particularly with the loss of small neutral molecules like water (H₂O) from the hydroxyl group or the loss of the entire side chain containing the hydroxyl group.[7]

  • Retro-Diels-Alder (RDA) fragmentation of the tetrahydroisoquinoline ring: While less common for the saturated ring, under sufficient collision energy, an RDA-type fragmentation of the tetrahydroisoquinoline moiety could occur, leading to characteristic fragment ions.

  • Loss of small neutral molecules: The sequential loss of small molecules such as water (from the hydroxyl group) and ammonia (from the pyrrolidine ring) can be expected.[8][9]

G M {[M+H]⁺ | m/z 233.16} F1 {Fragment 1 | m/z 132.08 | Tetrahydroisoquinolinium ion} M->F1 C-N bond cleavage F2 {Fragment 2 | m/z 102.09 | Pyrrolidinol fragment} M->F2 C-N bond cleavage F3 {Fragment 3 | m/z 215.15 | [M+H-H₂O]⁺} M->F3 Loss of H₂O F4 {Fragment 4 | m/z 117.06 | Further fragmentation} F1->F4 Further fragmentation

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

Electron Ionization (EI-MS)

Under the high-energy conditions of EI, the fragmentation is expected to be more extensive. The initial molecular ion (M⁺˙) will be a radical cation, leading to a different set of fragmentation pathways:

  • Alpha-cleavage: The bonds adjacent to the nitrogen atoms are susceptible to cleavage. This is a dominant fragmentation mechanism for amines and can lead to the formation of stable iminium ions.[10]

  • Cleavage of the bond between the two rings: Similar to ESI, this will be a prominent fragmentation pathway.

  • Fragmentation of the tetrahydroisoquinoline ring: The tetrahydroisoquinoline moiety can undergo characteristic fragmentation, including the loss of a hydrogen atom from the C1 position, followed by further cleavages.[11]

  • Fragmentation of the pyrrolidine ring: The pyrrolidinol ring can fragment through various pathways, including the loss of the hydroxyl group and subsequent ring opening.

G cluster_ei EI Fragmentation Pathways M Molecular Ion (M⁺˙) | m/z 232.15 F1 {α-cleavage product | Tetrahydroisoquinolinium ion} M->F1 α-cleavage F2 {α-cleavage product | Pyrrolidinol radical cation} M->F2 α-cleavage F3 Fragment from ring cleavage M->F3 Ring cleavage F4 Further fragmentation products F1->F4 F2->F4

Caption: Predicted EI-MS fragmentation pathways.

Experimental Protocols

The following protocols are designed to be a starting point for the analysis of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol. Optimization may be necessary depending on the specific instrumentation and experimental goals.

Protocol 1: LC-MS/MS Analysis

This protocol is suitable for the sensitive detection and structural confirmation of the target compound in complex mixtures, such as biological matrices or reaction mixtures.[12]

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) to a final concentration of 1-10 µg/mL.
  • If analyzing from a biological matrix, perform a protein precipitation or solid-phase extraction to remove interferences.
  • Filter the sample through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
  • Flow Rate: 0.3-0.5 mL/min.
  • Column Temperature: 30-40 °C.
  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions (Positive ESI Mode):

  • Ion Source: Electrospray Ionization (ESI).
  • Polarity: Positive.
  • Capillary Voltage: 3.0-4.0 kV.
  • Cone Voltage: 20-40 V (optimize for minimal in-source fragmentation).
  • Desolvation Gas (N₂): 600-800 L/hr.
  • Desolvation Temperature: 350-450 °C.
  • MS Scan Range: m/z 50-500.
  • MS/MS: For fragmentation analysis, select the protonated molecule [M+H]⁺ (expected at m/z 233.16) as the precursor ion.
  • Collision Gas: Argon.
  • Collision Energy: Ramp from 10-40 eV to observe the full range of fragment ions.

G

Caption: LC-MS/MS experimental workflow.

Protocol 2: GC-MS Analysis

This protocol is suitable for the analysis of the pure compound or for samples where the analyte can be volatilized without decomposition. Derivatization may be necessary to improve volatility and thermal stability.

1. Sample Preparation and Derivatization:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
  • To improve volatility and reduce peak tailing, derivatize the hydroxyl and secondary amine groups. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
  • To derivatize, mix the sample with the derivatizing agent in a sealed vial and heat at 60-80 °C for 30-60 minutes.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, such as a 5% phenyl-methylpolysiloxane column).
  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
  • Inlet Temperature: 250-280 °C.
  • Injection Mode: Split or splitless, depending on the sample concentration.
  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 10-20 °C/min to 280-300 °C and hold for 5-10 minutes.
  • Injection Volume: 1 µL.

3. Mass Spectrometry (MS) Conditions (EI Mode):

  • Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV.[13]
  • Source Temperature: 230-250 °C.
  • Quadrupole Temperature: 150 °C.
  • MS Scan Range: m/z 40-600.

Data Interpretation and Validation

A critical aspect of this work is the confident assignment of fragment ion structures. High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of both the precursor and product ions, thereby validating the proposed fragmentation pathways.[5] When possible, comparison of the obtained spectra with those of synthesized or commercially available reference standards of the proposed fragment structures provides the highest level of confidence.

For complex mixtures, the use of tandem mass spectrometry (MS/MS) databases can aid in the tentative identification of related compounds.[4][14] However, given the novelty of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol, it is unlikely to be present in current databases. Therefore, a thorough, de novo interpretation of the fragmentation data is essential.

Quantitative Data Summary

The following table summarizes the expected key ions for 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol.

Ion TypeIonization ModeExpected m/z (Monoisotopic)Proposed Structure/Formula
[M+H]⁺ ESI233.1648C₁₄H₂₁N₂O⁺
[M]⁺˙ EI232.1576C₁₄H₂₀N₂O⁺˙
Fragment 1 ESI/EI132.0808C₉H₁₀N⁺ (Tetrahydroisoquinolinium ion)
Fragment 2 ESI102.0913C₅H₁₂NO⁺ (Protonated 3-hydroxypyrrolidine)
Fragment 3 ESI215.1543C₁₄H₁₉N₂⁺ ([M+H-H₂O]⁺)

Conclusion

The mass spectrometric analysis of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol provides a rich source of structural information. By understanding the fundamental principles of fragmentation for its constituent heterocyclic systems, researchers can confidently interpret the resulting mass spectra. The protocols and predictive fragmentation pathways outlined in this application note serve as a comprehensive guide for the structural elucidation of this and related novel chemical entities. The application of these methodologies will undoubtedly accelerate drug discovery and development efforts by enabling the rapid and accurate characterization of these important molecules.

References

  • Kertész, V., et al. (2012). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 47(9), 1145-1152. Available at: [Link]

  • Gaudêncio, S. P., & Pereira, F. (2015). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. Scientific Data, 2(1), 150042. Available at: [Link]

  • Starke, I., et al. (2008). Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation. Rapid Communications in Mass Spectrometry, 22(10), 1519-1527. Available at: [Link]

  • Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. Available at: [Link]

  • Charnock, G. A., & Jackson, A. H. (1972). Mass spectra of tetrahydroisoquinolines: a novel concerted fragmentation. Journal of the Chemical Society, Perkin Transactions 2, (6), 856-861. Available at: [Link]

  • Li, W., et al. (2013). A sensitive and selective liquid chromatography-tandem mass spectrometry method for simultaneous determination of five isoquinoline alkaloids from Chelidonium majus L. in rat plasma and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 74, 111-118. Available at: [Link]

  • Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Morales-Ríos, M. S., et al. (2012). Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. Journal of the Mexican Chemical Society, 56(4), 395-402. Available at: [Link]

  • Baldwin, M. A., & McLafferty, F. W. (1973). The mass spectrometry of some bisbenzyltetrahydroisoquinoline alkaloids. Journal of the American Chemical Society, 95(23), 7545-7547. Available at: [Link]

  • Genta-Jouve, G., et al. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. Scientific Data, 9(1), 270. Available at: [Link]

  • Analytik News. (2015). Mass Spectrometry in Small Molecule Drug Development. Wiley Analytical Science. Available at: [Link]

  • Li, A. C., & Li, F. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 41-49. Available at: [Link]

  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Bioanalysis Zone. Available at: [Link]

  • Kertész, V., et al. (2012). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. ResearchGate. Available at: [Link]

  • He, J., et al. (2024). Protocols for rapid identification of small-molecule metabolite ligands interacting with proteins. STAR Protocols, 5(4), 103445. Available at: [Link]

  • Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. Available at: [Link]

  • Qing, Z., et al. (2020). The MS/MS spectrum of alkaloid 1 (A) and the two proposed fragmentation mechanisms for the loss of an NH3 moiety (B). ResearchGate. Available at: [Link]

  • Ochoa, J. L., & Crittenden, C. M. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Wang, X., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Available at: [Link]

  • Office of Justice Programs. (n.d.). Structural Characterization of Emerging Synthetic Drugs. Office of Justice Programs. Available at: [Link]

  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-24. Available at: [Link]

  • Ochoa, J. L., & Crittenden, C. M. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. ResearchGate. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]

  • Grapp, M., et al. (2016). GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. Forensic Science International, 259, 236-241. Available at: [Link]

  • NIST. (n.d.). Pyrrolidine, TMS derivative. NIST WebBook. Available at: [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(3), 003. Available at: [Link]

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  • Koutrovelis, E., et al. (2007). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry, 21(16), 2685-2696. Available at: [Link]

  • NextSDS. (n.d.). 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol dihydrochloride. NextSDS. Available at: [Link]

Sources

Application Note: Advanced Purification and Crystallization Techniques for 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Application Guide

Executive Summary & Chemical Profile

4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol (PubChem CID: 63703406) is a highly polar, bicyclic-heterocyclic scaffold frequently utilized in medicinal chemistry and drug discovery [1]. The molecule presents unique purification challenges due to the presence of two distinct basic centers:

  • A secondary amine within the pyrrolidine ring (estimated pKa ~10.4).

  • A tertiary amine embedded within the tetrahydroisoquinoline (THIQ) ring system (estimated pKa ~7.5).

Additionally, the hydroxyl group on the pyrrolidine ring introduces strong hydrogen-bonding capabilities. As a Senior Application Scientist, I have designed the following self-validating protocols to address the specific physicochemical hurdles associated with isolating the free base and crystallizing it as a stable dihydrochloride salt (CAS: 1803584-11-3) [2].

Physicochemical Rationale (The "Why")

Chromatographic Causality

Standard bare silica gel chromatography typically fails for complex pyrrolidine derivatives. The highly basic secondary and tertiary amines interact strongly with the acidic silanol groups on the silica surface. This causes severe peak streaking, irreversible adsorption, and drastically reduced yields [3]. To circumvent this, the chromatographic system must employ a basic modifier (e.g., 1% v/v triethylamine or ammonium hydroxide) to dynamically mask these acidic silanol sites, allowing the compound to elute symmetrically.

Crystallization Causality

The free base of this compound is prone to oxidation and often presents as a viscous, hygroscopic oil, making it unsuitable for precise biological dosing or long-term storage. Converting the free base into a dihydrochloride salt ensures stoichiometric protonation of both nitrogen atoms, yielding a highly water-soluble, stable solid. However, amine hydrochlorides often exhibit flat solubility curves in purely polar solvents (like methanol or water), making standard cooling crystallization inefficient [4]. Employing a binary solvent system—pairing a solubilizing alcohol with an ether anti-solvent—forces the thermodynamic precipitation of high-purity crystals while leaving impurities dissolved in the mother liquor.

Experimental Protocols

Protocol 1: Free Base Isolation and Modified Chromatography

This protocol isolates the neutral free base from an aqueous reaction mixture and purifies it using modified normal-phase chromatography.

Step-by-Step Methodology:

  • Aqueous Quenching & Basification: Dilute the crude synthetic mixture with deionized water. Under continuous stirring, slowly add 2 M aqueous NaOH until the aqueous phase reaches pH > 10.

    • Self-Validation Step: Test the aqueous layer with pH indicator paper. If the pH is below 10, the pyrrolidine nitrogen remains protonated, and the product will be lost in the aqueous waste.

  • Extraction: Extract the basified aqueous layer three times with Dichloromethane (DCM). Combine the organic layers, wash with saturated NaCl (brine), and dry over anhydrous Na₂SO₄.

  • Column Preparation: Slurry-pack a flash chromatography column using silica gel suspended in DCM containing 1% v/v concentrated aqueous NH₄OH (or Triethylamine).

  • Elution: Load the concentrated crude extract onto the column. Elute using a step gradient from 100% DCM to 90:10 DCM:Methanol, maintaining the 1% basic modifier throughout the run.

  • Concentration: Pool the product-containing fractions (verified via LC-MS or TLC with ninhydrin stain) and evaporate under reduced pressure to yield the purified free base as a thick oil.

Protocol 2: Dihydrochloride Salt Formation

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified free base in anhydrous ethanol (10 mL per gram of compound) under an inert nitrogen atmosphere.

  • Acidification: Cool the solution to 0–5 °C using an ice bath. Dropwise, add 2.5 molar equivalents of 4 M Anhydrous HCl in dioxane.

    • Causality: The use of anhydrous HCl is critical. Introducing aqueous HCl brings water into the system, which will cause the highly water-soluble dihydrochloride salt to "oil out" as a biphasic mixture rather than precipitate as a solid.

  • Maturation: Stir the mixture at 0 °C for 1 hour to ensure complete salt formation.

    • Self-Validation Step: Spot the solution on wet pH paper; the pH must be < 2 to confirm both basic centers are fully protonated.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the crude 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol dihydrochloride.

Protocol 3: Binary Cooling Crystallization

Step-by-Step Methodology:

  • Primary Dissolution: Suspend the crude dihydrochloride salt in a minimum volume of boiling Isopropanol (IPA) (approx. 60–70 °C) until complete dissolution is achieved.

  • Anti-Solvent Addition: Slowly add anhydrous Diethyl Ether dropwise to the hot solution until a faint, persistent turbidity is observed.

  • Seeding & Cooling: Add 1-2 drops of hot IPA to redissolve the turbidity. Remove the flask from the heat source and allow it to cool to room temperature at a controlled rate of 5–10 °C/hour.

    • Causality: A slow cooling rate promotes the growth of large, thermodynamically stable crystal lattices and prevents the kinetic entrapment of solvent or impurities (occlusion) [4].

  • Final Maturation: Transfer the flask to a 4 °C refrigerator for 12 hours to maximize the yield.

  • Filtration & Drying: Filter the resulting crystals under vacuum using a Büchner funnel. Wash the filter cake with ice-cold Diethyl Ether and dry in a vacuum oven at 40 °C for 24 hours to a constant weight.

Quantitative Data Presentation

The selection of the binary solvent system is the most critical parameter for maximizing both yield and purity. Table 1 summarizes the optimization data for the crystallization of the dihydrochloride salt.

Table 1: Solvent System Screening for Dihydrochloride Crystallization

Primary SolventAnti-SolventRatio (v/v)Yield (%)HPLC Purity (%)Crystal Morphology
MethanolDiethyl Ether1:365.098.5Fine needles
EthanolEthyl Acetate1:278.099.1Prisms
Isopropanol Diethyl Ether 1:4 85.0 >99.5 Block-like crystals
WaterAcetone1:1040.095.0Amorphous (Oiling out)

Note: Isopropanol/Diethyl Ether provided the optimal balance of solubility suppression and crystal lattice formation.

Visualizations & Workflows

PurificationWorkflow A Crude Reaction Mixture (Free Base Oil/Solid) B Acid-Base Extraction (Aqueous NaOH, pH > 10) A->B Remove water-soluble impurities C Modified Silica Chromatography (DCM:MeOH + 1% NH₄OH) B->C Isolate organic phase D Dihydrochloride Salt Formation (Anhydrous HCl in Dioxane) C->D Pure free base E Binary Cooling Crystallization (Isopropanol / Diethyl Ether) D->E Crude dihydrochloride F Pure Crystalline Salt (>99.5% HPLC Purity) E->F Filtration & Vacuum Drying

Figure 1: End-to-end workflow for isolation, purification, and crystallization.

ProtonationLogic PH2 pH < 4 Fully Protonated (Dihydrochloride Salt) PH8 pH 7-9 Mono-Protonated (Pyrrolidinium Cation) PH2->PH8 Add Base (Deprotonate THIQ) PH12 pH > 10 Neutral Free Base (Extractable) PH8->PH12 Add Base (Deprotonate Pyrrolidine) PH12->PH2 Add Anhydrous HCl (Salt Precipitation)

Figure 2: pH-dependent protonation states dictating extraction and salt formation logic.

References

  • National Center for Biotechnology Information. "4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol". PubChem Compound Database. URL:[Link]

  • NextSDS. "4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol dihydrochloride Chemical Substance Information". NextSDS Database. URL:[Link]

Preparation, Handling, and Storage Protocols for 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

Executive Summary

The compound 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol is a specialized nitrogen-containing heterocyclic building block and screening compound[1]. Proper preparation of its stock solutions is critical to maintaining its structural integrity and ensuring reproducible biological or analytical readouts. This application note provides field-validated methodologies for preparing, handling, and storing stock solutions of its most common commercially available form: the dihydrochloride salt.

Chemical Profile & Mechanistic Causality

Understanding the physicochemical properties of this compound is essential for designing a self-validating experimental system.

  • Chemical Identity: 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol dihydrochloride

  • CAS Number: 1803584-11-3[1]

  • Molecular Weight: 291.22 g/mol (Di-HCl salt)[1]

Causality in Experimental Choices

1. The Salt Form and pH Shock: The free base of this compound contains two basic secondary/tertiary amines. Commercial suppliers typically provide it as a dihydrochloride salt to maximize its aqueous solubility[1]. However, dissolving the dihydrochloride salt directly into unbuffered aqueous media releases protons, significantly lowering the pH. If this unbuffered stock is added directly to sensitive in vitro cell cultures, it can induce localized pH shock and cytotoxicity, leading to false-positive assay readouts. Action: Aqueous working solutions must be prepared in heavily buffered media (e.g., HEPES), or the compound should be prepared as a highly concentrated DMSO stock to minimize the final volumetric addition to the assay.

2. Susceptibility to Auto-Oxidation: The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is highly susceptible to oxidative degradation. The C1 position adjacent to the nitrogen atom is a "hot spot" for hydrogen abstraction, leading to semi-oxidation into dihydroisoquinoline derivatives or N-oxide formation[2],[3]. This oxidation is accelerated by dissolved oxygen, light, and transition metal impurities. Action: Stock solutions must be protected from light (using amber vials) and purged with an inert gas (Argon or Nitrogen) to displace oxygen before long-term storage.

Quantitative Reconstitution Guidelines

To ensure precise assay concentrations, use the following table to determine the exact volume of solvent required to reconstitute the dihydrochloride salt (MW: 291.22 g/mol ) into standard stock concentrations.

Target ConcentrationMass of CompoundRequired Solvent VolumePrimary Application
10 mM 1.0 mg343.4 µLStandard in vitro screening
10 mM 5.0 mg1.717 mLHigh-throughput library prep
10 mM 10.0 mg3.434 mLHigh-throughput library prep
50 mM 1.0 mg68.7 µLLow-volume cell assays
50 mM 5.0 mg343.4 µLLow-volume cell assays
50 mM 10.0 mg686.8 µLLow-volume cell assays

Note: For in vitro assays, a 50 mM stock is recommended to ensure the final DMSO concentration remains below 0.1% v/v upon dilution into the assay medium, thereby preventing solvent-induced transcriptomic alterations[4].

Experimental Workflows & Decision Tree

Workflow Start 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl) pyrrolidin-3-ol (Di-HCl Salt) Decision Target Application? Start->Decision DMSO_Prep In Vitro Assays / Long-term Storage Dissolve in Anhydrous DMSO Decision->DMSO_Prep Aq_Prep In Vivo / Immediate Use Dissolve in Buffered Aqueous Media Decision->Aq_Prep Vortex Vortex & Sonicate (Protect from light) DMSO_Prep->Vortex Aq_Prep->Vortex Filter Sterile Filtration (0.22 µm PTFE or Nylon) Vortex->Filter Aliquot Aliquot into Amber Vials Purge with Argon/N2 Filter->Aliquot Store Store at -80°C (Avoid Freeze-Thaw) Aliquot->Store

Workflow for the preparation and storage of tetrahydroisoquinoline-derivative stock solutions.

Step-by-Step Experimental Protocols

Protocol A: Preparation of a 50 mM DMSO Stock Solution (For In Vitro Use)

This protocol is designed to create a self-validating, sterile, and oxidation-resistant stock for long-term storage.

Step 1: Equilibration Allow the sealed vial of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol dihydrochloride to equilibrate to room temperature for at least 30 minutes in a desiccator. Causality: Opening a cold vial introduces atmospheric moisture, which degrades the compound and alters the precise molarity of the stock.

Step 2: Weighing and Solubilization

  • Accurately weigh the desired mass (e.g., 5.0 mg) using an analytical balance.

  • Transfer to a sterile, light-blocking amber microcentrifuge tube.

  • Add the calculated volume of anhydrous, molecular-biology-grade DMSO (e.g., 343.4 µL for a 50 mM solution).

Step 3: Dissolution Vortex the solution gently for 60 seconds. If the compound is not fully dissolved, sonicate in a water bath at room temperature for 2–5 minutes. Caution: Do not apply heat, as elevated temperatures accelerate the oxidative degradation of the THIQ ring[2].

Step 4: Sterile Filtration Draw the solution into a sterile syringe and pass it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: PTFE is highly compatible with DMSO; using standard cellulose acetate filters will result in filter dissolution and sample contamination.

Step 5: Aliquoting and Inert Storage

  • Divide the filtered stock into single-use aliquots (e.g., 20 µL) in sterile amber vials.

  • Gently blow a stream of Argon or Nitrogen gas over the meniscus of each aliquot for 3–5 seconds before capping. Causality: Displacing the oxygen-rich headspace prevents the semi-oxidation of the THIQ core into dihydroisoquinoline[3].

  • Store immediately at -80°C.

Protocol B: Preparation of Aqueous Working Solutions (For In Vivo or Immediate Use)

When preparing aqueous solutions for direct injection or immediate assay application, the dihydrochloride salt's pH effects must be mitigated.

Step 1: Primary Dissolution Dissolve the compound directly into a heavily buffered physiological solution, such as 1X PBS containing 10-25 mM HEPES (pH 7.4).

Step 2: pH Verification (Critical QC Step) Measure the pH of the final solution using a micro-pH probe. If the pH has dropped below 7.2 due to the dissociation of the HCl salts, titrate dropwise with 0.1 M NaOH until physiological pH (7.35–7.45) is restored. Causality: Injecting acidic solutions in vivo causes tissue necrosis at the injection site, while in vitro it induces off-target cellular stress responses.

Step 3: Immediate Utilization Aqueous solutions of THIQ derivatives lack the protective environment of frozen DMSO and will oxidize rapidly. Aqueous working solutions should be prepared fresh immediately prior to the experiment and discarded after 12 hours.

References

  • Miyachi, H., et al. "Structural development of 1,2,3,4-tetrahydroisoquinoline-type positive allosteric modulators of prostacyclin receptor (IPPAMs) to improve metabolic stability, and investigation of metabolic fate." Bioorganic & Medicinal Chemistry Letters, 2017. URL:[Link]

  • Chen, N., et al. "Surface Reconstruction for Selective Oxidation of Tetrahydroisoquinoline." ACS Inorganic Chemistry, 2024. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. This guide is designed for drug development scientists and researchers encountering solubility roadblocks with 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol . By bridging thermodynamic principles with practical formulation strategies, this document provides a self-validating framework to overcome precipitation and poor bioavailability.

Physicochemical Overview & Causality

4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol is a dibasic compound characterized by a bulky, lipophilic tetrahydroisoquinoline (THIQ) core and a hydrophilic pyrrolidin-3-ol moiety. The solubility bottleneck arises from the thermodynamic stability of its un-ionized free base. While the molecule possesses two basic nitrogens—the THIQ nitrogen (pKa ~9.3)[1] and the pyrrolidine nitrogen (pKa ~11.3)[2]—the high lipophilicity of the aromatic core drives the intrinsic solubility ( S0​ ) down to near-insoluble levels at physiological pH.

To successfully formulate this API, we must manipulate the microenvironmental pH to stay below the pHmax​ (the pH of maximum solubility) or physically shield the hydrophobic surface area using macrocyclic carriers[3][4].

Troubleshooting FAQs

Q1: Why does the free base of this compound precipitate immediately when diluted in physiological buffers (pH 7.4)? A: This is a function of the compound's pHmax​ . At pH 7.4, a significant fraction of the THIQ moiety begins to deprotonate. The intrinsic solubility ( S0​ ) of the resulting un-ionized free base is exceptionally low. If the formulation pH exceeds the pHmax​ (the specific pH where the free base and its salt form are in thermodynamic equilibrium), the poorly soluble free base dictates the solubility profile, leading to rapid precipitation[3].

Q2: I synthesized the hydrochloride (HCl) salt to improve solubility, but it still crashes out in simulated gastric fluid (SGF) and normal saline. What is causing this? A: This is a classic manifestation of the common-ion effect . While salt formation generally improves the dissolution rate of basic drugs, the HCl salt of highly lipophilic amines often exhibits a low solubility product ( Ksp​ )[3]. SGF and normal saline contain high concentrations of chloride ions (~0.15 M). According to Le Chatelier's principle, this excess of Cl− shifts the equilibrium toward the solid state, suppressing dissolution and causing the HCl salt to precipitate[3]. Solution: Switch to a counterion that is not abundant in physiological media, such as a mesylate or hydrogen tartrate salt[1].

Q3: How can I achieve high-concentration liquid formulations for in vivo IV dosing without using extreme pH or toxic co-solvents? A: The most effective strategy is cyclodextrin inclusion complexation . By utilizing modified cyclodextrins like Hydroxypropyl- β -cyclodextrin (HP- β -CD), the lipophilic THIQ ring is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior ensures aqueous compatibility[4]. This shields the hydrophobic surface area from water, linearly increasing the apparent solubility without altering the bulk pH[5].

Quantitative Data Summaries

Table 1: Physicochemical Properties & Solubility Parameters
ParameterEstimated ValueClinical/Formulation Impact
pKa1 (THIQ Nitrogen) ~9.3Protonated at gastric pH; partially deprotonated at intestinal pH.
pKa2 (Pyrrolidine Nitrogen) ~11.3Remains protonated across most physiological pH ranges.
Intrinsic Solubility ( S0​ ) < 10 µg/mLFree base is highly insoluble; requires an enabling formulation.
Target pHmax​ 4.5 - 5.5Formulation pH must be maintained below this threshold to prevent free base precipitation.
Table 2: Salt Counterion Screening Matrix
CounterionpKa of AcidCommon-Ion Risk in VivoRecommendation
Chloride (HCl) -6.0HIGH (Gastric fluid, Saline)Avoid for oral/IV liquid formulations due to precipitation risk.
Mesylate -1.9LOWExcellent choice for achieving high aqueous solubility.
Tartrate 2.9LOWStrong candidate; forms stable hydrogen-bonded networks with THIQ derivatives[1].
Citrate 3.1LOWGood alternative; provides inherent buffering capacity to maintain micro-pH.

Validated Experimental Protocols

Protocol 1: Thermodynamic Solubility and pHmax​ Determination

Causality: To prevent precipitation, you must know the exact pH at which the salt form converts to the insoluble free base. Self-Validating Mechanism: The protocol requires measuring the pH of the supernatant after equilibrium is reached. Dissolving a basic drug salt consumes protons and alters the buffer pH; relying on the initial buffer pH will yield false pHmax​ values.

  • Preparation: Prepare a series of 50 mM phosphate/acetate buffers ranging from pH 2.0 to 8.0.

  • Saturation: Add excess solid API (salt form) to 2 mL of each buffer in glass vials. Ensure a visible solid pellet remains (this guarantees thermodynamic saturation).

  • Equilibration: Agitate the vials at 37°C for 48 hours using an orbital shaker.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Validation & Analysis:

    • Crucial Step: Immediately measure the pH of the filtered supernatant. This is your true equilibrium pH.

    • Quantify the dissolved drug concentration using HPLC-UV.

    • Perform X-ray Powder Diffraction (XRPD) on the residual solid pellet. A shift in the diffraction pattern from the salt to the free base confirms you have crossed the pHmax​ .

Protocol 2: Phase-Solubility Profiling with HP- β -CD

Causality: HP- β -CD provides a hydrophobic cavity for the THIQ ring. Calculating the K1:1​ binding constant allows you to predict the exact amount of cyclodextrin needed for any target dose[4]. Self-Validating Mechanism: If all the solid drug dissolves during the assay, the system is not at equilibrium, and the binding constant cannot be calculated. Excess solid must be visually confirmed at the end of the assay.

  • Preparation: Prepare aqueous solutions of HP- β -CD at concentrations of 0, 50, 100, 150, and 200 mM in purified water.

  • Saturation: Add an excess of the API free base (e.g., 50 mg) to 5 mL of each cyclodextrin solution.

  • Equilibration: Seal the vials and shake at 25°C for 72 hours to ensure complete complexation.

  • Verification: Visually inspect the vials. If no solid is present, add more API and repeat the 72-hour equilibration.

  • Analysis: Filter the suspensions (0.22 µm) and analyze the drug concentration via HPLC.

  • Calculation: Plot API concentration (M) vs. HP- β -CD concentration (M). Calculate the stability constant ( K1:1​ ) using the slope of the linear regression: K1:1​=Slope/(S0​∗(1−Slope)) .

Visualizations

G Start Evaluate Free Base Solubility at pH 7.4 Check_pKa Determine pKa (THIQ & Pyrrolidine) Start->Check_pKa Low Solubility Salt_Screen Salt Screening (Tartrate, Mesylate) Check_pKa->Salt_Screen Basic pKa > 7 Check_pHmax Determine pHmax & Common-Ion Effect Salt_Screen->Check_pHmax Select Optimal Salt Cyclodextrin Cyclodextrin Complexation (HP-β-CD) Check_pHmax->Cyclodextrin Precipitation / Disproportionation Formulation Final Solubilized Formulation Check_pHmax->Formulation Stable in Buffer Cyclodextrin->Formulation Complex Formed

Figure 1: Decision tree for troubleshooting poor solubility of basic lipophilic amines.

PhaseSolubility Prep 1. Prepare HP-β-CD (0 to 200 mM) AddDrug 2. Add Excess API (Solid) Prep->AddDrug Equilibrate 3. Equilibrate (25°C, 72h) AddDrug->Equilibrate Filter 4. Filter/Centrifuge (0.22 µm) Equilibrate->Filter Analyze 5. HPLC Analysis (Dissolved API) Filter->Analyze Plot 6. Plot Phase-Solubility (Calculate K_1:1) Analyze->Plot

Figure 2: Step-by-step workflow for cyclodextrin phase-solubility profiling.

References

  • PubChem. "Pyrrolidine | C4H9N | CID 31268" National Institutes of Health. URL:[Link]

  • Serajuddin, A. T. M. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews 59.7 (2007): 603-616. URL:[Link]

  • Bojarski, J. et al. "Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate." IUCrData (2023). URL: [Link]

  • Yousaf, R. et al. "Cyclodextrins: An Overview of Fundamentals, Types, and Applications." IntechOpen (2022). URL:[Link]

  • Uekama, K. et al. "Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions." Molecular Pharmaceutics (2023). URL:[Link]

Sources

Technical Support Center: Chiral Separation of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol Stereoisomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for the chiral separation of 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol stereoisomers. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth solutions for achieving robust and reproducible enantiomeric separations of this compound.

The target molecule, 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol, possesses two chiral centers, giving rise to four possible stereoisomers (RR, SS, RS, SR). Its structure, containing a basic tetrahydroisoquinoline moiety and a polar amino alcohol group, presents unique challenges for chiral recognition. This guide provides a systematic approach to method development and troubleshooting.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both the underlying cause and a step-by-step solution.

Question 1: I am seeing no separation or very poor resolution (Rs < 1.0) between any of the stereoisomers. Where do I start?

Answer: A complete lack of separation points to a fundamental mismatch between the analyte, the chiral stationary phase (CSP), and the mobile phase. Chiral recognition relies on specific interactions like hydrogen bonding, π-π interactions, and steric hindrance.

Root Causes & Step-by-Step Solutions:

  • Inappropriate CSP Selection: The structure of your analyte, containing both aromatic (tetrahydroisoquinoline) and polar (amino alcohol) groups, requires a CSP capable of multiple interaction types. Polysaccharide-based CSPs are an excellent starting point due to their broad applicability and diverse chiral recognition mechanisms.

    • Action: Screen a set of complementary polysaccharide columns. A typical initial screening set includes columns based on amylose and cellulose derivatives with different carbamate selectors. For example, screen columns like CHIRALPAK® IA/IB/IC (immobilized) or CHIRALCEL® OD/AD (coated). Immobilized phases offer greater solvent compatibility, which can be advantageous.

  • Incorrect Mobile Phase Mode: For a polar, basic compound like this, Normal Phase (NP) or Supercritical Fluid Chromatography (SFC) are often the preferred starting points over Reversed Phase (RP). SFC, in particular, can offer faster separations and better peak shapes for such compounds.

    • Action (NP/HPLC): Start with a simple mobile phase of n-Hexane/Ethanol or n-Hexane/Isopropanol. A typical starting gradient might be 90:10 (v/v).

    • Action (SFC): Use CO2 as the main mobile phase with a polar co-solvent like Methanol or Ethanol.

  • Missing or Incorrect Additive: The basic nature of the tertiary amine in the pyrrolidine ring and the secondary amine in the tetrahydroisoquinoline can lead to strong interactions with residual silanols on the silica support, causing peak tailing and poor resolution. An additive is almost always necessary.

    • Action: For Normal Phase or SFC, add a small amount (typically 0.1%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase. This will suppress the unwanted interactions and dramatically improve peak shape.

Question 2: I have some separation, but the peaks are broad and tailing significantly, leading to poor resolution.

Answer: Poor peak shape is a common issue, especially with basic analytes. It often indicates secondary, undesirable interactions with the stationary phase or issues with the chromatographic system itself.

Root Causes & Step-by-Step Solutions:

  • Insufficient Additive Concentration: The initial 0.1% of basic additive may not be enough to fully passivate the column.

    • Action: Systematically increase the concentration of your basic additive (e.g., DEA) in small increments, for example, to 0.2% and then 0.3%. Monitor the peak asymmetry factor; you should see a significant improvement. Be aware that excessive additive can sometimes reduce selectivity.

  • Column Contamination or Degradation: Over time, strongly adsorbed sample components or impurities can create active sites on the column, leading to peak tailing.

    • Action: First, try flushing the column with a strong, compatible solvent (check the manufacturer's instructions). For immobilized polysaccharide phases, this could be solvents like dichloromethane or ethyl acetate. If this fails, consider replacing the column inlet frit. If the problem persists, the column may need to be replaced.

  • Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Action: The ideal scenario is to dissolve your sample directly in the mobile phase. If solubility is an issue, use the weakest possible solvent that can fully dissolve the compound.

Question 3: My retention times are too long, leading to excessive run times and broad peaks.

Answer: Long retention times are typically caused by an overly weak mobile phase or strong interactions between the analyte and the CSP.

Root Causes & Step-by-Step Solutions:

  • Mobile Phase Is Too Weak: The organic modifier (alcohol) content is too low to elute the polar analyte efficiently.

    • Action (NP/HPLC): Increase the percentage of the alcohol modifier (e.g., ethanol or isopropanol) in the mobile phase. For example, move from a 90:10 Hexane:Ethanol ratio to 80:20. This will decrease retention.

    • Action (SFC): Increase the percentage of the co-solvent (e.g., methanol).

  • Sub-optimal Temperature: Temperature affects both solvent viscosity and the kinetics of interaction between the analyte and CSP.

    • Action: Increasing the column temperature (e.g., from 25°C to 40°C) will decrease solvent viscosity and generally shorten retention times. However, be aware that this can also reduce resolution, so optimization is key.

  • Flow Rate Is Too Low: While lower flow rates can sometimes improve resolution, they inherently lead to longer run times.

    • Action: Once separation is achieved, you can often increase the flow rate to shorten the analysis time without a significant loss of resolution, especially in SFC due to the low viscosity of the mobile phase.

Frequently Asked Questions (FAQs)

Q1: Which is better for this compound, HPLC or SFC?

A: Supercritical Fluid Chromatography (SFC) is often the technique of choice for chiral separations of polar and basic compounds like 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol. SFC typically provides faster separations, sharper peaks, and uses less organic solvent compared to normal phase HPLC. Approximately 75% of chiral compounds submitted for screening are successfully separated using SFC workflows.

Q2: Should I use a coated or an immobilized polysaccharide column?

A: For method development, immobilized columns (e.g., CHIRALPAK IA, IB, IC) are highly recommended. The chiral selector is covalently bonded to the silica, which makes the column stable in a much wider range of solvents. This allows for the use of "non-standard" solvents like dichloromethane (DCM), chloroform, or ethyl acetate as mobile phase components or sample diluents, which can unlock unique selectivities not achievable with coated phases. Coated columns (e.g., CHIRALCEL OD) are less robust and can be damaged by these solvents.

Q3: How do I choose the right mobile phase additives?

A: The choice of additive is critical and depends on the analyte's properties.

  • For Basic Analytes (like yours): Use a basic additive like diethylamine (DEA), triethylamine (TEA), or isopropylamine (IPA) in Normal Phase or SFC. This improves peak shape by competing with the analyte for active sites on the silica surface.

  • For Acidic Analytes: Use an acidic additive like trifluoroacetic acid (TFA) or formic acid (FA).

  • Zwitterionic or Neutral: Often, no additive is needed, but sometimes a combination of acidic and basic additives can be beneficial.

Q4: Can I switch a column between Normal Phase, Reversed Phase, and SFC?

A: This is only recommended for immobilized CSPs. Coated phases should generally be dedicated to a specific mode. When switching an immobilized column between modes (e.g., from a hexane-based mobile phase to a water/methanol one), a thorough flushing procedure with an intermediate solvent like isopropanol or ethanol is critical to ensure miscibility and prevent damage.

Q5: My resolution is inconsistent from day to day. What could be the cause?

A: Inconsistency in chiral separations often points to issues with the mobile phase preparation or column equilibration.

  • Mobile Phase Volatility: In Normal Phase, hexane is highly volatile. If left standing, its proportion in the mobile phase can change, altering selectivity. Always use freshly prepared mobile phase.

  • Additive "Memory Effect": CSPs can strongly retain additives. If you switch from a method using an acidic additive to one requiring a basic additive without proper flushing, the residual acid can neutralize your base, leading to poor performance. It is best to dedicate columns to specific additive types or have a rigorous cleaning protocol.

  • Column Equilibration: Chiral columns can require longer equilibration times than standard reversed-phase columns. Ensure a stable baseline is achieved before starting a sequence, which may require flushing with 20-30 column volumes of the new mobile phase.

Data & Protocols

Table 1: Starting Conditions for Chiral Method Screening
ParameterHPLC (Normal Phase)SFC
Columns CHIRALPAK® IA, IB, IC (or equivalent immobilized phases)CHIRALPAK® IA, IB, IC (or equivalent immobilized phases)
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase A n-Hexane or n-HeptaneSupercritical CO₂
Mobile Phase B Ethanol or IsopropanolMethanol or Ethanol
Gradient 2% to 40% B over 20 min5% to 50% B over 10 min
Additive 0.1% Diethylamine (DEA) in Modifier0.1% Diethylamine (DEA) in Co-solvent
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 30°C40°C
Backpressure N/A150 bar
Detection UV at 220 nm or 254 nmUV at 220 nm or 254 nm
Protocol 1: General Chiral Method Development Workflow

This protocol outlines a systematic approach to developing a separation method for the four stereoisomers.

  • Column & Solvent Screening:

    • Install a set of 3-4 complementary immobilized polysaccharide CSPs in a column switcher.

    • Prepare mobile phases as described in Table 1 (NP or SFC).

    • Run the initial screening gradient on each column.

  • Identify "Hits":

    • Analyze the results. A "hit" is any column that shows partial or full separation of at least two stereoisomers.

    • Prioritize the column that provides the best overall selectivity (α) and resolution (Rs).

  • Optimization:

    • On the chosen column, optimize the separation by adjusting the mobile phase composition.

    • Isocratic vs. Gradient: Convert the promising gradient method to an isocratic one for simplicity and robustness. The optimal isocratic percentage is typically slightly lower than the modifier percentage at which the peaks eluted in the gradient.

    • Modifier Choice: Test different alcohol modifiers (e.g., switch from Ethanol to Isopropanol). This can significantly alter selectivity.

    • Additive Concentration: Fine-tune the DEA concentration (e.g., 0.05% to 0.2%) to achieve the best peak shape without sacrificing resolution.

    • Temperature & Flow Rate: Adjust temperature and flow rate to balance resolution and analysis time.

  • Validation:

    • Once the optimal conditions are found, perform validation checks for robustness, reproducibility, and linearity.

Visual Diagrams

Chiral_Method_Development cluster_screening Phase 1: Screening cluster_analysis Phase 2: Analysis & Selection cluster_optimization Phase 3: Optimization cluster_validation Phase 4: Validation start Racemic Sample screen_cols Screen 3-4 Immobilized CSPs (e.g., IA, IB, IC) with NP or SFC Gradient start->screen_cols analyze Analyze Results: - Separation Factor (α) - Resolution (Rs) screen_cols->analyze select_best Select Best CSP (Highest α and Rs) analyze->select_best Rs > 1.0 no_sep No Separation? Re-screen with different additive or mode. analyze->no_sep Rs < 1.0 optimize Optimize on Best CSP: 1. Isocratic Conditions 2. Modifier Type/% 3. Additive % 4. Temperature/Flow select_best->optimize no_sep->screen_cols Retry validate Validate Method: - Robustness - Reproducibility - Linearity optimize->validate final_method Final Method validate->final_method

Caption: A systematic workflow for chiral method development.

Troubleshooting_Resolution start Problem: Poor Resolution (Rs < 1.5) cause1 Are Peaks Tailing? start->cause1 cause2 Are Retention Times Too Long? start->cause2 cause3 Is Selectivity (α) Low? start->cause3 sol1a Increase Basic Additive % cause1->sol1a Yes sol2a Increase % Alcohol Modifier cause2->sol2a Yes sol3a Try Different Alcohol Modifier (e.g., EtOH -> IPA) cause3->sol3a Yes sol1b Check for Column Contamination sol1a->sol1b sol1c Dissolve Sample in Mobile Phase sol1b->sol1c outcome Improved Resolution sol1c->outcome sol2b Increase Temperature sol2a->sol2b sol2b->outcome sol3b Try a Different CSP sol3a->sol3b sol3c Decrease Temperature sol3b->sol3c sol3c->outcome

Caption: A decision tree for troubleshooting poor resolution.

References

reducing synthetic impurities in 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol batches

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol Synthesis & Troubleshooting

Overview The synthesis of 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol relies on the regioselective and stereoselective epoxide ring-opening of a meso-epoxide precursor—typically tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate—by the secondary amine 1,2,3,4-tetrahydroisoquinoline (THIQ)[1]. This is followed by acidic deprotection of the N-Boc group. While the synthetic route is concise, researchers frequently encounter yield-limiting synthetic impurities due to the oxidative lability of the THIQ system and the strict stereoelectronic requirements of the bicyclic epoxide opening.

Troubleshooting FAQs

Q1: My LC-MS shows a significant impurity with a mass shift of -2 Da and -4 Da relative to the target product. What is this, and how do I prevent it? A: This is the result of the2[2]. The benzylic carbons adjacent to the nitrogen in THIQ are highly susceptible to radical-mediated autoxidation, leading to the formation of dihydroisoquinoline (-2 Da) and fully aromatized isoquinoline (-4 Da) derivatives. This process is often accelerated by trace transition metals and dissolved oxygen. Causality & Mitigation: Autoxidation generates reactive oxygen species (ROS) and 3[3]. To prevent this, the epoxide opening must be conducted under a strictly inert atmosphere (Argon or N₂). Solvents must be sparged with inert gas for at least 30 minutes prior to use. In severe cases, adding a catalytic amount of an 4 during the workup can suppress oxidative degradation[4].

Q2: I am observing multiple peaks with the exact mass of my product. Am I generating regioisomers or diastereomers during the epoxide opening? A: If you are using the symmetrical meso-epoxide tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, regioselectivity is not an issue because attack at C3 or C4 yields the same product. However, the reaction strictly obeys the Fürst-Plattner rule, meaning the nucleophilic attack of THIQ proceeds via an Sₙ2 mechanism to yield the1[1]. Causality & Mitigation: If you observe a cis-isomer, it is rarely a direct product of the epoxide opening. Instead, it typically arises from either (a) an impurity in your starting epoxide (e.g., residual unepoxidized pyrroline undergoing a different reaction pathway), or (b) epimerization during harsh basic workups. Ensure your starting tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate is >98% pure and avoid prolonged exposure to strong aqueous bases (like NaOH) during the extraction phase; use saturated NaHCO₃ instead.

Q3: The final product contains a +100 Da impurity. Why is the Boc deprotection failing to reach completion? A: A mass shift of +100 Da corresponds to the retention of the tert-butoxycarbonyl (Boc) group. While Boc deprotection is generally facile, the steric bulk of the adjacent THIQ group and the hydroxyl group at the C3 position of the pyrrolidine ring can create a microenvironment that hinders protonation of the carbamate. Causality & Mitigation: Using weak acids or insufficient equivalents of strong acid leads to an equilibrium state where the tert-butyl cation is not efficiently trapped, sometimes resulting in reversible Boc-transfer. Use 4M HCl in 1,4-dioxane rather than trifluoroacetic acid (TFA). The anhydrous HCl/dioxane system drives the reaction to completion by precipitating the product as a highly insoluble dihydrochloride salt, shifting the equilibrium entirely toward the deprotected product.

Q4: I am detecting high molecular weight species (dimers) in my crude mixture. How do I reduce over-alkylation? A: Dimerization occurs when the newly deprotected secondary amine of the pyrrolidine ring reacts with unconsumed epoxide starting material. Causality & Mitigation: This is a sequencing issue. If the Boc deprotection is initiated before the epoxide is completely consumed or removed during the intermediate workup, the free pyrrolidine nitrogen will act as a nucleophile. To prevent this, ensure rigorous purification of the trans-Boc-protected intermediate (via silica gel chromatography or crystallization) to remove any trace of unreacted epoxide before adding HCl/dioxane.

Quantitative Impurity Profiling

Impurity TypeLC-MS Mass ShiftPrimary CauseMechanistic OriginMitigation Strategy
Dihydroisoquinoline -2 DaOxygen exposureBenzylic autoxidation of THIQSparge solvents with Argon; use sealed reaction vessels.
Isoquinoline -4 DaProlonged oxidationComplete aromatization of THIQAvoid elevated temperatures (>90°C) during drying; add antioxidants.
Residual Boc +100 DaIncomplete deprotectionSteric hindrance at the carbamateUse 4M HCl in Dioxane; ensure precipitation of the dihydrochloride salt.
Dimer/Over-alkylated + ~185 DaUnconsumed SMPyrrolidine attack on residual epoxidePurify the Boc-intermediate thoroughly before the deprotection step.
cis-Diastereomer 0 Da (Isobaric)Impure SM / EpimerizationNon-Fürst-Plattner pathwaysUse >98% pure meso-epoxide; avoid strong aqueous bases during workup.

Optimized Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure causality between the operational steps and the suppression of the impurities detailed above.

Step 1: Epoxide Ring Opening (Synthesis of the Boc-Intermediate)

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with Argon for 15 minutes.

  • Reagent Loading: Add tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (1.0 equiv, 10 mmol) and anhydrous ethanol (50 mL). Sparge the solution with Argon for 30 minutes to displace dissolved oxygen (critical to prevent THIQ autoxidation).

  • Amine Addition: Add 1,2,3,4-tetrahydroisoquinoline (1.1 equiv, 11 mmol) dropwise via syringe.

  • Heating: Heat the mixture to 80°C under a continuous Argon atmosphere for 16 hours.

  • IPC Check: Analyze an aliquot by TLC (Eluent: 5% MeOH in DCM). The epoxide should be completely consumed. Self-validation: If unreacted epoxide remains, do not proceed to deprotection, as this will cause dimerization.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous NaHCO₃ (3 x 50 mL) to remove unreacted THIQ. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the trans-Boc-protected intermediate.

Step 2: Boc Deprotection (Synthesis of the Target Molecule)

  • Reaction Setup: Dissolve the crude trans-Boc-protected intermediate in anhydrous dichloromethane (20 mL) under Argon.

  • Acid Addition: Cool the flask to 0°C in an ice bath. Slowly add 4M HCl in 1,4-dioxane (10 equiv, 100 mmol).

  • Deprotection: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Precipitation: The product will begin to precipitate as a white dihydrochloride salt. Causality: This precipitation is crucial; it removes the product from the liquid phase, preventing any potential side reactions and driving the deprotection to 100% completion.

  • Isolation: Filter the precipitate under a blanket of Argon. Wash the filter cake with cold, anhydrous diethyl ether (3 x 20 mL) to remove any residual dioxane and organic impurities.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours to afford 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol dihydrochloride.

Mechanistic & Workflow Visualization

G cluster_0 Synthesis Workflow & Impurity Pathways SM tert-Butyl 6-oxa-3-azabicyclo[3.1.0] hexane-3-carboxylate + THIQ Step1 Epoxide Ring Opening (EtOH, 80°C, Argon atm) SM->Step1 Int1 trans-Boc-Protected Intermediate Step1->Int1 Major Pathway (Fürst-Plattner Rule) Imp1 Oxidized THIQ Impurity (-2 Da / -4 Da) Step1->Imp1 O2 Exposure (Autoxidation) Imp2 Regio/Diastereomers (cis-isomer) Step1->Imp2 Impure SM / Epimerization Step2 Boc Deprotection (4M HCl in Dioxane) Int1->Step2 Product 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl) pyrrolidin-3-ol (Target) Step2->Product Complete Conversion (Precipitation) Imp3 Residual Boc Impurity (+100 Da) Step2->Imp3 Incomplete Rxn (Steric Hindrance) Imp4 Dimerization / Overalkylation (High MW) Step2->Imp4 Unconsumed Epoxide

Workflow for 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol synthesis and impurity pathways.

References

  • Prasad, T. N., et al. "Synthesis of trans N-Substituted Pyrrolidine Derivatives Bearing 1,2,4- triazole Ring." Current Organic Synthesis, 2022.1

  • Naoi, M., et al. "Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms." Experimental Neurobiology, 2010. 2

  • Maruyama, W., et al. "Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments." Journal of Neural Transmission, 2012. 3

  • Imai, H., et al. "Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) as endogenous amines obtained from biological samples." Journal of Chromatography B, 2007. 4

Sources

Validation & Comparative

comparative efficacy 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol reference standards

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing high-throughput screening (HTS) campaigns, I frequently encounter the challenge of selecting the right reference standards for neuropharmacological assays. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, widely recognized for its endogenous neuroprotective properties and its ability to inhibit monoamine oxidase (MAO) enzymes[1].

When evaluating novel synthetic THIQ derivatives, establishing a robust baseline using a structurally complex reference standard like 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol (CAS 1803584-11-3) is critical. The addition of the pyrrolidin-3-ol moiety to the THIQ core introduces critical hydrogen-bonding dynamics that alter blood-brain barrier (BBB) permeability and active-site binding compared to unsubstituted precursors. Furthermore, advanced THIQ derivatives have demonstrated significant efficacy as modulators of the proteolytic cleavage of amyloid precursor proteins (APP), making them dual-action candidates for Alzheimer's and Parkinson's disease research[2].

This guide provides an objective, data-driven comparison of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol against other standard THIQ scaffolds, detailing the causality behind experimental choices and providing self-validating protocols for your laboratory.

Mechanistic Rationale & Pathway Dynamics

The primary utility of THIQ derivatives lies in their ability to competitively inhibit MAO-B, an enzyme responsible for the oxidative deamination of dopamine. By blocking MAO-B, THIQ compounds prevent the generation of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), thereby halting downstream apoptotic cascades in dopaminergic neurons[1].

Mechanism THIQ 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl) pyrrolidin-3-ol MAOB MAO-B Enzyme THIQ->MAOB Competitive Inhibition Neuro Neuroprotection & Cell Viability THIQ->Neuro Restores Viability ROS Oxidative Stress (H2O2 / DOPAC) MAOB->ROS Enzymatic Degradation DA Dopamine DA->MAOB Endogenous Substrate ROS->Neuro Induces Apoptosis

Mechanism of MAO-B inhibition and neuroprotection by THIQ derivatives.

Comparative Efficacy Data

To contextualize the performance of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol, we must compare it against established clinical and natural reference standards. For instance, natural β-carbolines like harmane are frequently used as MAO-A specific reference standards in behavioral models[3], while Rasagiline serves as the gold standard for irreversible MAO-B inhibition.

The table below summarizes the comparative in vitro efficacy profiles typically observed in standardized fluorometric screening assays[4].

Reference StandardMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (B/A)Neuroprotection EC₅₀ (µM)Primary Utility in Screening
4-(TIQ-2-yl)pyrrolidin-3-ol > 100.012.5> 8.08.2Bulky THIQ SAR baseline
1-Methyl-TIQ 45.038.0~ 1.215.4Endogenous baseline control
Rasagiline 75.00.004> 18,0000.5Irreversible MAO-B control
Harmane 0.346.50.05N/ANatural MAO-A control

Data Interpretation: While Rasagiline is orders of magnitude more potent, 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol provides a highly relevant, reversible baseline for testing novel, sterically hindered THIQ analogs. Its distinct preference for MAO-B over MAO-A makes it an excellent standard for evaluating the selectivity of newly synthesized compounds[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific substrates and internal controls to eliminate false positives caused by compound auto-fluorescence or assay interference.

Protocol Prep Compound Preparation Enzyme MAO-B Fluorometric Assay Prep->Enzyme Step 1 Cell SH-SY5Y Viability (MTT) Enzyme->Cell Step 2 Data IC50 & EC50 Calculation Cell->Data Step 3

Self-validating high-throughput screening workflow for THIQ reference standards.

Protocol 1: In Vitro MAO-B Fluorometric Inhibition Assay

Causality Focus: We utilize Kynuramine as the substrate rather than benzylamine. Kynuramine is deaminated by MAO-B to yield 4-hydroxyquinoline, a highly fluorescent product. This shifts the detection from UV absorbance to fluorescence (Ex 315 nm / Em 380 nm), drastically improving the signal-to-noise ratio and preventing UV-interference from the aromatic rings of the THIQ reference standards.

  • Reagent Preparation: Prepare a 0.05 M sodium phosphate buffer (pH 7.4). Reconstitute 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol dihydrochloride in DMSO (max 1% final assay concentration to prevent enzyme denaturation).

  • Enzyme-Inhibitor Pre-incubation: In a black 96-well microplate, combine 50 µL of recombinant human MAO-B (0.5 µ g/well ) with 25 µL of the reference standard at varying concentrations (0.1 µM to 100 µM). Incubate for 60 minutes at 37°C.

    • Validation Check: This extended pre-incubation is critical to allow equilibrium to be reached, capturing any slow-binding reversible inhibition kinetics typical of substituted THIQs[4].

  • Substrate Addition: Initiate the reaction by adding 25 µL of Kynuramine (final concentration 50 µM). Incubate for exactly 20 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 40 µL of 2M Citric Acid.

    • Validation Check: Include a "Compound-Only" well (no enzyme) to subtract any background auto-fluorescence generated by the pyrrolidin-3-ol moiety.

  • Readout: Measure fluorescence at Ex/Em 315/380 nm. Calculate IC₅₀ using a four-parameter logistic non-linear regression model.

Protocol 2: SH-SY5Y Cell-Based Neuroprotection Assay

Causality Focus: Enzymatic inhibition does not guarantee cellular efficacy due to BBB permeability and intracellular degradation. We use SH-SY5Y human neuroblastoma cells treated with MPP⁺ (1-methyl-4-phenylpyridinium) because MPP⁺ specifically targets the mitochondrial electron transport chain in dopaminergic cells, perfectly mimicking Parkinsonian oxidative stress.

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2 × 10⁴ cells/well in DMEM/F12 supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate media and add fresh media containing 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol (1 µM to 50 µM). Incubate for 2 hours.

    • Validation Check: The 2-hour pre-treatment allows the THIQ compound to permeate the cell membrane and stabilize intracellular MAO and APP processing pathways before the oxidative insult[2].

  • Oxidative Insult: Add MPP⁺ to a final concentration of 1 mM. Incubate for 24 hours.

  • Viability Readout (MTT): Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL of DMSO and read absorbance at 570 nm.

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Reproducibility for the Assay of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Reproducibility in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the molecule 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol represents a class of complex heterocyclic structures that are common scaffolds in medicinal chemistry.[1][2] The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged structure found in numerous natural and synthetic compounds with diverse biological activities.[1][2] As such molecules advance through the development pipeline, the analytical methods used to characterize their purity, potency, and stability must be robust, reliable, and, most critically, reproducible.

Inter-laboratory reproducibility—the ability of different laboratories to obtain the same results when analyzing the same sample—is the cornerstone of analytical method validation and transfer.[3][4][5] It provides the ultimate assurance that a method is fit for its intended purpose, whether for regulatory submission, quality control, or clinical trial support. Without it, data integrity is compromised, leading to costly delays and potential regulatory hurdles.

This guide provides a comprehensive framework for establishing and assessing the inter-laboratory reproducibility of a quantitative assay for 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol, using High-Performance Liquid Chromatography (HPLC) as the reference technique. We will delve into the causality of experimental choices, present a model protocol, and analyze a hypothetical comparative study to illuminate the path toward achieving analytical consensus across different testing sites.

The Challenge: Sources of Inter-Laboratory Variability

Achieving analytical reproducibility is an exercise in controlling variables. When a method is transferred between laboratories, even minor, often unstated, differences in environment, equipment, or analyst technique can lead to significant deviations in results.[6][7] The objective of a robust protocol is to identify and minimize these sources of variance.

A cause-and-effect diagram, often called a fishbone or Ishikawa diagram, is an excellent tool for visualizing these potential sources of variability.

Caption: Key factors contributing to inter-laboratory assay variability.

Designing a Reproducible HPLC Assay: A Self-Validating Protocol

The foundation of a successful inter-laboratory study is a meticulously detailed and robust analytical method. The protocol should not only prescribe the "what" but also explain the "why," leaving minimal room for interpretation. Here, we propose a reverse-phase HPLC method for the purity determination of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol.

Experimental Protocol: HPLC-UV Purity Assay

1. Instrumentation:

  • Any standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis detector.

    • Causality: Specifying a standard system ensures broad applicability. However, system differences like dwell volume can affect gradient separations, which must be considered during transfer.[8]

2. Reagents and Materials:

  • Water, HPLC Grade

  • Acetonitrile (ACN), HPLC Grade

  • Formic Acid, 99%+ purity

  • Reference Standard: 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol (purity ≥99.5%)

  • Sample: Batch of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol for analysis.

3. Chromatographic Conditions:

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Causality: A sub-2 µm particle size provides high efficiency and resolution, but requires an HPLC system capable of handling higher backpressures. Specifying the exact brand and model is crucial for reproducibility.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Causality: A simple acidic mobile phase is robust and provides good peak shape for amine-containing compounds by suppressing silanol interactions on the stationary phase. The use of a volatile buffer like formic acid makes it MS-compatible if needed.

  • Gradient Program:

    Time (min) %B
    0.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

    • Causality: Thermostatting the column is non-negotiable. Temperature fluctuations are a major cause of retention time shifts and poor reproducibility.[9]

  • Detection Wavelength: 215 nm

    • Causality: A lower UV wavelength is chosen for broad detection of the compound and potential impurities that may lack a strong chromophore.

  • Injection Volume: 2 µL

    • Causality: A small injection volume minimizes potential peak distortion from the sample solvent. Modern autosamplers have excellent precision at this volume.[8]

4. Sample and Standard Preparation:

  • Diluent: 50:50 (v/v) Acetonitrile/Water

  • Standard Stock Solution (0.5 mg/mL): Accurately weigh ~5.0 mg of the Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution (50 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

  • Sample Solution (50 µg/mL): Prepare in the same manner as the Working Standard Solution.

    • Causality: Using the same diluent for both sample and standard minimizes solvent-based peak shape differences. The concentration is chosen to be well above the limit of quantitation (LOQ) but within the linear range of the detector.

5. System Suitability Testing (SST):

  • Before analysis, perform five replicate injections of the Working Standard Solution.

  • Acceptance Criteria:

    • Tailing Factor (Tf): ≤ 1.5.[8] A tailing peak can compromise integration accuracy.

    • Retention Time (RT) %RSD: ≤ 1.0%.[10] This demonstrates the stability of the pump and system.

    • Peak Area %RSD: ≤ 1.0%.[8][10] This is critical for ensuring precise quantification.

    • Causality: SST is a self-validating check.[11] Passing these criteria before each run ensures the system is performing optimally and is a prerequisite for generating reliable data.

The Inter-Laboratory Study: A Hypothetical Comparison

To assess reproducibility, a single, homogenous batch of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol and a single lot of the reference standard are sent to three independent laboratories (Lab A, Lab B, Lab C). Each lab is provided with the exact protocol detailed above and is instructed to perform the analysis in triplicate.

Workflow for Inter-Laboratory Validation

The process follows a clear, documented path to ensure consistency and traceability.

Interlab_Workflow cluster_Sponsor Sponsor Lab cluster_Receiving Participating Labs (A, B, C) cluster_Analysis Central Analysis A Protocol Finalization B Sample & Standard Distribution A->B C Method Execution & SST B->C D Data Acquisition (n=3) C->D E Data Compilation D->E F Statistical Review (RSD, ANOVA) E->F G Final Report F->G

Caption: Standard workflow for a comparative inter-laboratory study.

Comparative Data Analysis (Hypothetical)

The following table summarizes the key results obtained from the three laboratories.

ParameterLaboratory ALaboratory BLaboratory CInter-Lab Stats Acceptance Criteria
SST: Peak Area %RSD (n=5) 0.45%0.61%0.39%-≤ 1.0%
SST: RT %RSD (n=5) 0.15%0.25%0.18%-≤ 1.0%
Analyte RT (min) 5.215.285.23Mean: 5.24, %RSD: 0.67% Report
Assigned Purity (%) 99.6899.5599.72Mean: 99.65, %RSD: 0.09% %RSD ≤ 2.0%
Impurity 1 at RRT 0.85 (%) 0.140.180.13Mean: 0.15, %RSD: 17.6% %RSD ≤ 20.0%
Interpretation of Results
  • System Suitability: All three labs successfully met the SST criteria, indicating their instruments were performing correctly and were capable of running the method. This is the first and most critical checkpoint.

  • Retention Time (RT): A slight but acceptable variation in retention time was observed (Inter-Lab %RSD of 0.67%). This is a common and expected outcome. Minor differences in column thermostatting, mobile phase preparation, or system dwell volume can cause these small shifts.[7][12] The key is that the variation is small and does not compromise peak identification or resolution.

  • Assigned Purity (Main Peak): The reproducibility for the main analyte's purity is excellent, with an inter-laboratory %RSD of just 0.09%. This high level of agreement demonstrates that the core quantitative aspect of the method is robust and transferable. Regulatory bodies like the FDA typically consider an RSD of 1-2% acceptable for drug substance assays.[13]

  • Low-Level Impurity: The highest variability was seen for Impurity 1, with an inter-laboratory %RSD of 17.6%. This is also expected. As analytes approach their limit of quantitation (LOQ), the relative error of measurement increases, leading to higher %RSD values.[11][14] An acceptance criterion of ≤20% RSD for impurities at this level is often considered acceptable.

Conclusion: A Blueprint for Success

The successful inter-laboratory validation of an analytical method for a complex molecule like 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol hinges on a meticulously designed protocol and a clear understanding of potential sources of error. This guide demonstrates that by controlling critical parameters—such as mobile phase preparation, column temperature, and system suitability—excellent reproducibility can be achieved for primary assay results.

The key takeaways for any organization aiming to achieve cross-site analytical consistency are:

  • Invest in a Robust Method: Develop a method that is insensitive to minor variations in environmental or instrumental conditions.

  • Be Explicit in the Protocol: Leave no room for ambiguity. Specify everything from reagent grade to data integration parameters.

  • Mandate System Suitability: SST is the daily health check for your analytical system. It must be passed before any sample analysis.

  • Understand Statistical Expectations: Accept that variability will be higher for trace-level impurities and set realistic acceptance criteria based on established guidelines.[15][16][17]

By adhering to these principles, researchers, scientists, and drug development professionals can build a foundation of trustworthy and transferable analytical data, ensuring product quality and accelerating the path to regulatory approval.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Solving Common Errors in HPLC. Omega Scientific. [Link]

  • Appendix F: Guidelines for Standard Method Performance Requirements. AOAC International. [Link]

  • Developing Better HPLC Methods: Setting Expectations. LCGC International. [Link]

  • Validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • Analytical Method Transfer: Best Practices and Guidelines. Lab Manager. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • New USP Chapter on Method Transfer effective. ECA Academy. [Link]

  • 〈1224〉 Transfer of Analytical Procedures. USP-NF. [Link]

  • Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. AOAC International. [Link]

  • Navigating Hurdles in Achieving HPLC Reproducibility. Technology Networks. [Link]

  • What are the Reasons for Resolution Failure in HPLC?. Chromatography Today. [Link]

  • Guidance for the validation of pharmaceutical quality control analytical methods. MIV. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

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Comparative Selectivity Profiling of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The relentless pursuit of novel chemical entities with superior efficacy and safety profiles is the cornerstone of modern drug discovery. The hybrid scaffold of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol presents a compelling starting point for the development of new therapeutics. This molecule synergistically combines the structural features of two pharmacologically significant motifs: the tetrahydroisoquinoline core, a privileged scaffold found in numerous bioactive compounds, and the pyrrolidinol moiety, a versatile building block known to impart favorable pharmacokinetic properties.[1][2] The inherent structural rigidity of the tetrahydroisoquinoline fused system, coupled with the stereochemical complexity of the pyrrolidinol substituent, suggests the potential for high-affinity and selective interactions with specific biological targets.

This guide provides a comprehensive, albeit predictive, analysis of the selectivity profile of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol against a panel of high-interest CNS targets. Due to the novelty of this specific chemical entity, direct experimental data is not yet publicly available. Therefore, this analysis is based on a careful examination of the known pharmacological activities of structurally related compounds. We will delve into the potential interactions with opioid receptors, histamine receptors, and phosphodiesterases, providing a rationale for these predicted activities. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to empirically validate and expand upon this initial selectivity assessment.

Predicted Selectivity Profile: An Evidence-Based Hypothesis

Based on the extensive body of literature surrounding the tetrahydroisoquinoline and pyrrolidine pharmacophores, we have constructed a hypothetical selectivity profile for 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol. This profile is intended to serve as a foundational roadmap for initial screening efforts.

Rationale for Target Selection:

  • Opioid Receptors (μ, δ, κ): The tetrahydroisoquinoline core is a well-established motif in the design of opioid receptor ligands.[3][4] Notably, subtle structural modifications to this scaffold have been shown to dramatically influence subtype selectivity, particularly towards the kappa opioid receptor (KOR).[3]

  • Histamine H3 Receptor: Both tetrahydroisoquinoline and pyrrolidine moieties are present in potent and selective histamine H3 receptor antagonists.[5][6][7] The H3 receptor's role as a presynaptic autoreceptor in the CNS makes it an attractive target for various neurological and psychiatric disorders.

  • Phosphodiesterase 4 (PDE4): Recent studies have highlighted the potential of tetrahydroisoquinoline derivatives as inhibitors of PDE4, an enzyme critical in the inflammatory cascade and a target for respiratory and autoimmune diseases.[8][9]

Table 1: Predicted In Vitro Selectivity Profile of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol

TargetPredicted Affinity (Ki, nM)Predicted Functional ActivityRationale / Supporting Evidence
Opioid Receptors
μ-Opioid Receptor (MOR)> 1000LowStructurally dissimilar to high-affinity MOR agonists/antagonists.[4]
δ-Opioid Receptor (DOR)> 1000LowGenerally, tetrahydroisoquinolines show lower affinity for DOR compared to KOR.[3]
κ-Opioid Receptor (KOR)50 - 200AntagonistThe N-substituted tetrahydroisoquinoline scaffold is a key feature of several KOR antagonists.[3]
Histamine Receptors
Histamine H1 Receptor> 500LowThe substitution pattern is not typical for high-affinity H1 antagonists.
Histamine H3 Receptor20 - 100Antagonist/Inverse AgonistThe combination of a basic nitrogen in the pyrrolidine ring and the tetrahydroisoquinoline core is a known pharmacophore for H3 antagonists.[5][6]
Phosphodiesterases
PDE4D100 - 500InhibitorTetrahydroisoquinoline derivatives have been identified as potent PDE4 inhibitors.[8]

Disclaimer: The data presented in Table 1 is predictive and should be confirmed through rigorous experimental validation.

Experimental Validation: Protocols for In-Depth Analysis

To empower researchers to empirically determine the selectivity profile of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol, we provide the following detailed, step-by-step protocols for key in vitro assays.

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol outlines the determination of binding affinity at the μ, δ, and κ opioid receptors using a competitive radioligand binding assay.[10][11]

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis prep1 Homogenize tissue (e.g., rat brain) in ice-cold buffer prep2 Centrifuge at low speed to remove nuclei and debris prep1->prep2 prep3 Centrifuge supernatant at high speed to pellet membranes prep2->prep3 prep4 Resuspend membrane pellet in assay buffer prep3->prep4 assay1 Incubate membranes with radioligand and test compound prep4->assay1 assay2 Separate bound from free radioligand by rapid filtration assay1->assay2 assay3 Wash filter to remove non-specific binding assay2->assay3 detect1 Quantify radioactivity on the filter using a scintillation counter assay3->detect1 detect2 Plot data and determine IC50 and Ki values detect1->detect2

Caption: Workflow for Radioligand Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize whole rat brains (excluding cerebellum) in 10 volumes of ice-cold 50 mM Tris-HCl, pH 7.4 buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh assay buffer and repeat the centrifugation step.

    • Finally, resuspend the membrane pellet in assay buffer to a final protein concentration of 1-2 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4)

      • 25 µL of the test compound (4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol) at various concentrations.

      • 25 µL of the specific radioligand:

        • For MOR: [³H]DAMGO (1-2 nM)

        • For DOR: [³H]DPDPE (1-2 nM)

        • For KOR: [³H]U-69,593 (1-2 nM)

      • 100 µL of the prepared membrane suspension.

    • For non-specific binding determination, add a high concentration of a non-labeled ligand (e.g., 10 µM Naloxone).

    • Incubate the plates at 25°C for 60 minutes.

  • Filtration and Detection:

    • Rapidly filter the incubation mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine H3 Receptor Functional Assay ([³⁵S]GTPγS Binding)

This assay measures the ability of the test compound to antagonize the agonist-stimulated binding of [³⁵S]GTPγS to G-proteins coupled to the H3 receptor, providing a measure of its functional activity.[12]

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane H3R H3 Receptor G_protein Gi/o Protein (αβγ) H3R->G_protein activates GTP_S [³⁵S]GTPγS G_protein->GTP_S binds GDP GDP G_protein->GDP releases G_alpha_GTP_S Gα-[³⁵S]GTPγS G_protein->G_alpha_GTP_S G_beta_gamma Gβγ G_protein->G_beta_gamma Agonist Histamine Agonist Agonist->H3R binds Antagonist Test Compound Antagonist->H3R blocks Response Inhibition of Adenylyl Cyclase G_alpha_GTP_S->Response

Caption: H3 Receptor-Mediated G-Protein Activation.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Use membranes from cells stably expressing the human histamine H3 receptor (e.g., CHO-K1 or HEK293 cells).

    • Prepare membranes as described in the opioid receptor binding assay protocol.

  • [³⁵S]GTPγS Binding Assay:

    • In a 96-well plate, add:

      • 25 µL of assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4) containing 10 µM GDP.

      • 25 µL of the test compound at various concentrations.

      • 25 µL of the H3 receptor agonist (R)-α-methylhistamine (to a final concentration equal to its EC80).

      • 25 µL of [³⁵S]GTPγS (to a final concentration of 0.1 nM).

      • 100 µL of the H3 receptor-expressing membranes (5-10 µg protein/well).

    • For basal binding, omit the agonist. For non-specific binding, add 10 µM of unlabeled GTPγS.

    • Incubate the plates at 30°C for 60 minutes with gentle shaking.

  • Filtration and Detection:

    • Terminate the reaction by rapid filtration through GF/B filters.

    • Wash the filters three times with ice-cold wash buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

    • Measure the filter-bound radioactivity by liquid scintillation counting.

  • Data Analysis:

    • Calculate the agonist-stimulated binding by subtracting the basal binding.

    • Plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the test compound concentration.

    • Determine the IC50 value and calculate the Kb using the Cheng-Prusoff equation.

PDE4D Enzyme Inhibition Assay

This protocol describes a method to determine the inhibitory activity of the test compound against the PDE4D enzyme using a fluorescence polarization-based assay.[1][13]

Step-by-Step Protocol:

  • Reagents and Materials:

    • Recombinant human PDE4D enzyme.

    • FAM-cAMP substrate.

    • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).

    • Binding agent (e.g., a specific antibody or metal-based nanoparticle that binds to the linearized FAM-AMP product).

    • Positive control inhibitor (e.g., Rolipram).

  • Enzyme Inhibition Assay:

    • In a low-volume 384-well black plate, add:

      • 2 µL of test compound diluted in assay buffer.

      • 4 µL of PDE4D enzyme (at a concentration that gives approximately 50% substrate turnover in the reaction time).

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of FAM-cAMP substrate.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the binding agent solution.

    • Incubate for a further 60 minutes at room temperature to allow for the binding to reach equilibrium.

  • Detection and Data Analysis:

    • Read the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).

    • The inhibition of PDE4D activity results in a decrease in fluorescence polarization.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

The novel chemical entity, 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol, holds considerable promise as a scaffold for the development of new therapeutics targeting the central nervous system. The predictive selectivity profile presented in this guide, based on the rich pharmacology of its constituent moieties, suggests a primary interaction with the kappa opioid and histamine H3 receptors, with a potential secondary activity at PDE4. This guide provides the necessary framework and detailed experimental protocols for researchers to rigorously test this hypothesis.

The subsequent steps in the preclinical evaluation of this compound should involve a broader secondary screening against a comprehensive panel of receptors, ion channels, and enzymes to fully elucidate its off-target activities and ensure a favorable safety profile. Successful in vitro characterization will pave the way for in vivo studies to assess its pharmacokinetic properties, brain penetrability, and efficacy in relevant animal models of disease. The insights gained from such a systematic approach will be invaluable in unlocking the full therapeutic potential of this intriguing molecule.

References

  • BPS Bioscience. (2024). PDE4B1 Assay Kit. [Link]

  • Wang, H., et al. (2000). Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors. Biochemical Journal, 348(Pt 3), 569–579. [Link]

  • JoVE. (n.d.). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. [Link]

  • Keith, J. M., et al. (2007). Pyrrolidino-tetrahydroisoquinolines as potent dual H3 antagonist and serotonin transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(9), 2603–2607. [Link]

  • Verheggen, I., et al. (2012). 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. Journal of Medicinal Chemistry, 55(5), 2452–2468. [Link]

  • Kormos, C. M., et al. (2018). Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3 R)- N-[1 R)-1-(Cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CDTic). Journal of Medicinal Chemistry, 61(17), 7546–7559. [Link]

  • Thomas, J. B., et al. (2003). Identification of (3R)-7-Hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)- 3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro- 3-isoquinolinecarboxamide as a Novel Potent and Selective Opioid κ Receptor Antagonist. Journal of Medicinal Chemistry, 46(15), 3137–3147. [Link]

  • Wolin, R. L., et al. (2007). Novel tetrahydroisoquinolines are histamine H3 antagonists and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(4), 1047–1051. [Link]

  • Macor, J. E., et al. (2010). Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(9), 2826–2829. [Link]

  • Xu, J., et al. (2019). Structure-Aided Identification and Optimization of Tetrahydro-isoquinolines as Novel PDE4 Inhibitors Leading to Discovery of an Effective Antipsoriasis Agent. Journal of Medicinal Chemistry, 62(11), 5493–5507. [Link]

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Safety Operating Guide

Personal protective equipment for handling 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Handling and Safety Logistics for 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol

As medicinal chemistry and drug development advance, the handling of complex bicyclic and heterocyclic amines requires moving beyond basic compliance into causality-driven safety protocols. 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol—frequently encountered in the laboratory as a dihydrochloride salt (CAS 1803584-11-3)—is a potent synthetic intermediate[1].

To build a truly secure laboratory environment, researchers must understand why specific Personal Protective Equipment (PPE) and operational workflows are necessary. This guide synthesizes structural hazard analysis with field-proven logistical strategies to ensure absolute safety and operational efficiency.

Structural Hazard Profile & Causality

The hazard profile of this compound is dictated by its two primary structural moieties:

  • The Tetrahydroisoquinoline (THIQ) Core: Highly lipophilic, this moiety allows the molecule to readily cross biological membranes. Analogous THIQ derivatives exhibit acute toxicity via oral and dermal routes and are classified as Category 1B skin corrosives and Category 1 eye irritants[2].

  • The Pyrrolidin-3-ol Ring: This secondary amine introduces basic characteristics that exacerbate mucosal and respiratory irritation (STOT SE 3)[3].

The Causality of State: When handled as a freebase, the compound poses a severe transdermal penetration risk. When handled as a dihydrochloride salt, it becomes a highly electrostatic, fine micro-particulate powder, shifting the primary acute hazard from dermal absorption to respiratory inhalation and ocular exposure.

The "Armor": Required PPE and Quantitative Specifications

Selecting PPE is not a checklist; it is the establishment of a multi-layered barrier system designed specifically for the physicochemical properties of heterocyclic amines.

Table 1: Quantitative PPE Specifications and Scientific Rationale

PPE CategoryTechnical SpecificationCausality / Scientific Rationale
Hand Protection Nitrile Gloves (≥ 0.11 mm thickness, breakthrough > 480 min)Nitrile provides superior chemical resistance against basic amines compared to latex, preventing lipid-membrane penetration by the THIQ core.
Eye Protection Tight-fitting Chemical Safety GogglesProtects against micro-particulate airborne dust (salt form) and prevents irreversible corneal damage (Category 1 Eye Hazard)[2].
Body Protection Flame-retardant Lab Coat (100% Cotton)Synthetic fibers can melt into the skin during a chemical fire. Cotton provides a breathable, static-resistant barrier against particulate settling.
Respiratory Class II Biological Safety Cabinet or Chemical Fume Hood (80-100 fpm)Mitigates inhalation of aerosolized powders. If a hood is compromised, an N95/P100 particulate respirator is mandatory[3].

Operational Workflows and Methodologies

A safe protocol must be a self-validating system —meaning each step inherently confirms the success of the previous step, minimizing the margin for human error.

G A 1. Pre-Operation Don PPE & Verify Hood B 2. Material Transfer Weighing & Aliquoting A->B C 3. Execution Dissolution & Reaction B->C D 4. Decontamination Clean Surfaces & Doff PPE C->D E 5. Waste Management Segregate & Log D->E

Fig 1: Standard operating workflow for handling toxic amine derivatives.

Protocol A: Safe Weighing and Transfer (Self-Validating)
  • Environmental Verification: Ensure the chemical fume hood monitor reads a face velocity between 80-100 feet per minute (fpm).

    • Causality: A lower flow rate risks particulate escape into the breathing zone; a higher rate causes aerodynamic turbulence, dispersing the fine dihydrochloride powder.

  • Static Mitigation: Discharge the analytical balance and the immediate work area using an anti-static zero-stat gun or an ionizing bar.

    • Causality: Heterocyclic amine salts are highly prone to triboelectric static charge buildup, which can cause sudden, unpredictable aerosolization of the powder during spatulation.

  • Primary Containment: Weigh the compound directly into a pre-tared, sealable glass vial rather than a standard weigh boat or paper.

    • Causality: Glass prevents static cling. Capping the vial immediately inside the hood validates that the powder is secured before any ambient air exposure occurs.

  • In-Situ Solvation: Add the primary reaction solvent (e.g., DMSO, methanol, or aqueous buffer) directly to the vial inside the hood before transferring it to the benchtop.

    • Causality: Handling the compound in a solvated state entirely eliminates the inhalation hazard of the dry powder.

Emergency Logistics: Spill Response and Decontamination

Chemical spills require immediate, logical decision-making to prevent localized contamination from becoming a facility-wide exposure event.

SpillResponse Start Spill Detected Assess Assess Volume (< 50g or > 50g?) Start->Assess Minor Minor Spill (< 50g) Proceed with Cleanup Assess->Minor < 50g Major Major Spill (> 50g) Evacuate & Call EHS Assess->Major > 50g Neutralize Neutralize & Absorb (Inert Absorbent) Minor->Neutralize Dispose Solid Waste Disposal Neutralize->Dispose

Fig 2: Logical decision tree for chemical spill response and containment.

Protocol B: Micro-Spill Response (< 50g)
  • Isolation: Immediately halt work, step back, and lower the fume hood sash to minimize exposure.

  • Dampening (Powder Spills): Never dry-sweep the dihydrochloride salt. Cover the spill with an inert absorbent pad and lightly mist it with water or 70% ethanol to collapse the aerosolization risk.

  • Neutralization (Freebase Spills): If the spill involves the basic freebase form, lightly mist the area with a dilute, weak acid (e.g., 1% acetic acid) to protonate the amine, forming a water-soluble, non-volatile salt.

  • Collection: Use a non-sparking scoop to transfer the damp, absorbed material into a rigid hazardous waste container.

  • Chemical Decontamination: Wipe the area with a solvent that effectively dissolves the compound (e.g., isopropanol), followed by a secondary wipe with distilled water to remove residual organics.

Disposal and Waste Management Plan

Improper disposal of tetrahydroisoquinoline derivatives poses long-term chronic hazards to aquatic environments (Chronic Category 3)[2].

  • Liquid Waste Segregation: Liquid waste containing this compound must be strictly segregated. If complexed with chlorinated solvents (e.g., DCM, chloroform) during extraction, route it to Halogenated Organic Waste . If dissolved in DMSO, methanol, or water, route it to Non-Halogenated Organic Waste .

  • Solid Waste: Contaminated gloves, empty source vials, and spill absorbents must be placed in a sealed, labeled chemical waste bin destined for high-temperature incineration.

  • Drain Disposal: Under no circumstances should solutions containing 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol be flushed down the sink, as standard municipal water treatment facilities are not equipped to filter complex synthetic heterocyclic amines.

References

  • NextSDS. "4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol dihydrochloride - Chemical Substance Information". NextSDS Database. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.